6-Bromoisoquinoline-1-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromoisoquinoline-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-8-1-2-9-7(5-8)3-4-13-10(9)6-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTGHQFEQASFGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C#N)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 6-Bromoisoquinoline-1-carbonitrile: Properties, Synthesis, and Applications
This guide provides an in-depth overview of 6-Bromoisoquinoline-1-carbonitrile, a key building block in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. This data is critical for experimental design, reaction stoichiometry, and analytical characterization.
| Property | Value |
| Molecular Formula | C₁₀H₅BrN₂[1] |
| Molecular Weight | 233.06 g/mol [1] |
| CAS Number | 1082674-24-5[2] |
| Physical State | Solid[2] |
| Synonyms | 6-Bromo-1-isoquinolinecarbonitrile[1] |
Synthetic Utility and Applications
This compound is a valuable precursor in the synthesis of more complex molecules, primarily due to its bifunctional nature.[3] The isoquinoline scaffold is a recognized pharmacophore present in numerous biologically active compounds.[3] This molecule possesses two distinct and reactive functional groups that allow for selective and sequential modifications:[3]
-
The Bromo Group (C-6 position): The bromine atom can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings) to introduce a wide variety of substituents and build molecular complexity.[3]
-
The Nitrile Group (C-1 position): The carbonitrile group is also highly versatile. It can be hydrolyzed to form a carboxylic acid, reduced to a primary amine (aminomethyl group) using reagents like lithium aluminum hydride (LiAlH₄), or converted into other functional groups.[3]
This dual reactivity makes it an ideal starting material for creating libraries of novel isoquinoline derivatives for screening in drug discovery programs, particularly in the development of kinase inhibitors.[3]
Illustrative Synthetic Pathways
The following diagram illustrates the logical workflow of how this compound serves as a versatile synthetic intermediate.
Caption: Synthetic versatility of this compound.
General Experimental Protocol: Synthesis
A common strategy for the synthesis of this compound involves a two-step process starting from a suitable isoquinoline precursor. The following is a generalized protocol based on common organic chemistry transformations.
Step 1: Bromination of Isoquinoline-1-carbonitrile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the isoquinoline-1-carbonitrile starting material in a suitable inert solvent such as dichloromethane (DCM) or chloroform.
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add a brominating agent, such as N-Bromosuccinimide (NBS), portion-wise. A catalytic amount of a radical initiator like benzoyl peroxide may be required.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the brominated intermediate.
Step 2: Cyanation of 6-Bromoisoquinoline (Alternative Route)
This protocol outlines the synthesis of the precursor, 6-Bromoisoquinoline, which can then be cyanated.
-
Reaction Setup: A mixture of 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal is refluxed in anhydrous toluene using a Dean-Stark apparatus for approximately 12 hours.[4]
-
Intermediate Formation: The solution is concentrated under vacuum. The residue is dissolved in anhydrous THF, cooled to -10 °C, and treated sequentially with ethyl chloroformate and trimethyl phosphite.[4] The mixture is stirred for 10 hours at room temperature.[4]
-
Cyclization: The solvent is evaporated, and the residue is dissolved in anhydrous DCM.[4] The mixture is cooled to 0 °C, and titanium tetrachloride is added dropwise.[4] The reaction is stirred at 40 °C for 6 days.[4]
-
Workup and Purification: The reaction is quenched by pouring it into ice and adjusting the pH to 8-9 with 6N NaOH solution.[4] The product is extracted with EtOAc, followed by an acid-base extraction using 3 M HCl.[4] The final product, 6-Bromoisoquinoline, is obtained after basification and extraction.
-
Cyanation: The resulting 6-Bromoisoquinoline can then undergo a cyanation reaction, typically using a cyanide source like copper(I) cyanide in a suitable high-boiling solvent (e.g., DMF or NMP) at elevated temperatures, to install the nitrile group at the 1-position.
Characterization: The final product should be characterized using standard spectroscopic techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC to confirm its identity and purity.[3][5] The mass spectrum is expected to show a molecular ion peak with a characteristic isotopic pattern due to the presence of the bromine atom.[3]
References
Physical and chemical properties of 6-Bromoisoquinoline-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromoisoquinoline-1-carbonitrile is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a bromine atom at the 6-position and a nitrile group at the 1-position of the isoquinoline core, offers two distinct reactive sites for molecular elaboration. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential role in modulating cellular signaling pathways, a critical aspect for drug discovery and development. All quantitative data is presented in clear, tabular formats, and key experimental workflows and a representative signaling pathway are visualized using Graphviz diagrams.
Physical and Chemical Properties
The physical and chemical properties of this compound are crucial for its handling, characterization, and application in synthetic and biological studies.
Physical Properties
A summary of the key physical properties is provided in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅BrN₂ | --INVALID-LINK-- |
| Molecular Weight | 233.06 g/mol | --INVALID-LINK-- |
| Appearance | Yellow to white solid | --INVALID-LINK-- |
| Melting Point | 152 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 403.9 ± 25.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.66 ± 0.1 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | -1.02 ± 0.38 | --INVALID-LINK-- |
Solubility
Chemical Reactivity
This compound is a versatile synthetic building block due to its two reactive functional groups.[2] The bromine atom at the C-6 position can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents. The nitrile group at the C-1 position can undergo hydrolysis to a carboxylic acid, reduction to a primary amine, or participate in cycloaddition reactions.[2] This dual reactivity makes it a valuable precursor for the synthesis of diverse libraries of isoquinoline derivatives for drug discovery and materials science.[2]
Experimental Protocols
Detailed experimental procedures are essential for the successful synthesis, purification, and characterization of this compound.
Synthesis of this compound (Adapted from a similar synthesis)
Step 1: Synthesis of 6-Bromoisoquinoline
A multi-step synthesis of 6-bromoisoquinoline has been reported, starting from 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal.[3] The process involves the formation of an imine, followed by cyclization and aromatization steps.[3]
Step 2: Cyanation of 6-Bromoisoquinoline
A common method for introducing a nitrile group at the 1-position of an isoquinoline is through a Reissert-type reaction followed by elimination, or via a palladium-catalyzed cyanation. A generalized procedure for the latter is outlined below.
Materials:
-
6-Bromoisoquinoline
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask, combine 6-bromoisoquinoline (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can be employed for further purification.
Analytical Characterization
The structure and purity of this compound are typically confirmed using a combination of spectroscopic methods.
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring system. The chemical shifts and coupling constants will be characteristic of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule, including the nitrile carbon, which typically appears in the range of 115-125 ppm. The carbon atoms attached to the bromine and nitrogen will also have characteristic chemical shifts.
2.3.2. Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).
Predicted Mass Spectral Data:
| Adduct | m/z |
| [M+H]⁺ | 232.97089 |
| [M+Na]⁺ | 254.95283 |
| [M-H]⁻ | 230.95633 |
| [M+NH₄]⁺ | 249.99743 |
| [M+K]⁺ | 270.92677 |
Data from PubChemLite
Potential Biological Activity and Signaling Pathway Involvement
While the specific biological activity of this compound has not been extensively reported, the isoquinoline and quinoline scaffolds are prevalent in many biologically active compounds, including numerous kinase inhibitors used in cancer therapy.[4][5] Derivatives of bromoisoquinoline have been investigated for their analgesic, anti-inflammatory, and anticancer activities.[6]
Given that many quinoline and isoquinoline derivatives function as ATP-competitive kinase inhibitors, it is plausible that this compound could modulate the activity of protein kinases involved in cellular signaling. A common target for such compounds is the receptor tyrosine kinase (RTK) signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers.
The following diagram illustrates a representative RTK signaling pathway that could potentially be modulated by a kinase inhibitor like this compound. It is important to note that the direct interaction of this compound with this pathway has not been experimentally confirmed and this serves as a hypothetical model based on the activity of structurally related compounds.
Caption: Hypothetical inhibition of the Raf kinase in the RTK signaling pathway.
Experimental Workflow for Kinase Inhibitor Screening
To evaluate the potential of this compound as a kinase inhibitor, a structured experimental workflow would be employed.
Caption: A typical workflow for screening and validating a potential kinase inhibitor.
Conclusion
This compound is a valuable scaffold for the development of novel chemical entities with potential therapeutic applications. This guide has summarized its key physical and chemical properties and provided a framework for its synthesis and characterization. While its biological activity is yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests that it is a promising candidate for further investigation in the context of cancer and other diseases driven by aberrant kinase signaling. The experimental protocols and workflows outlined herein provide a foundation for researchers to explore the potential of this and related molecules in drug discovery programs.
References
- 1. compoundchem.com [compoundchem.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jptcp.com [jptcp.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 6-Bromoisoquinoline-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Bromoisoquinoline-1-carbonitrile. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry, medicinal chemistry, and drug development by offering detailed spectral data, experimental protocols, and structural correlation.
Introduction to this compound
This compound is a key synthetic intermediate in the development of various pharmacologically active compounds. Its structure incorporates a brominated isoquinoline core, offering a reactive handle for further chemical modifications, and a nitrile group at the 1-position, which can be elaborated into a variety of functional groups. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and the unambiguous identification of derivative compounds.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments in the molecule.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.31 | d | 5.7 | 1H | H-3 |
| 7.88 | d | 9.2 | 1H | H-8 |
| 7.74 | d | 5.8 | 1H | H-4 |
| 7.34 | dd | 9.3, 2.2 | 1H | H-7 |
| 6.77 | d | 2.3 | 1H | H-5 |
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their electronic environments.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 151.3 | C-6 |
| 143.3 | C-1 |
| 138.5 | C-4a |
| 132.0 | C-8 |
| 125.1 | C-5 |
| 122.7 | C-8a |
| 122.6 | C-3 |
| 122.2 | C-7 |
| 116.5 | CN |
| 99.0 | C-4 |
Experimental Protocols
The following provides a generalized experimental protocol for the acquisition of NMR spectra for this compound.
Instrumentation: A standard NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for optimal resolution.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Solvent: DMSO-d₆.[1]
-
Temperature: 298 K.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Solvent: DMSO-d₆.[1]
-
Temperature: 298 K.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A range of 0 to 200 ppm is standard.
Structural Assignment and Data Interpretation
The assignment of the ¹H and ¹³C NMR signals is based on chemical shift predictions, coupling patterns, and comparison with related isoquinoline structures.
Molecular Structure with Numbering Scheme:
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Workflow for Spectral Analysis:
Caption: A typical workflow for the acquisition and analysis of NMR spectra.
The downfield chemical shifts of the aromatic protons are characteristic of the electron-deficient isoquinoline ring system. The presence of the electron-withdrawing bromine and nitrile groups further influences the chemical shifts of the nearby protons and carbons. The coupling constants are consistent with ortho and meta relationships between adjacent protons on the aromatic rings. The ¹³C NMR spectrum shows ten distinct signals, corresponding to the ten carbon atoms in the molecule, including the carbon of the nitrile group.
References
Mass Spectrometry Analysis of 6-Bromoisoquinoline-1-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 6-Bromoisoquinoline-1-carbonitrile, a key building block in medicinal chemistry and materials science. This document outlines detailed experimental protocols, predicted fragmentation patterns, and quantitative data to aid in the structural elucidation and characterization of this compound.
Introduction
This compound (C₁₀H₅BrN₂) is a heterocyclic compound with a molecular weight of 233.06 g/mol .[1][2] Its structure, featuring a brominated isoquinoline core and a nitrile group, presents a unique fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its unambiguous identification in complex matrices and for quality control during synthesis and drug development processes. This guide will focus on the application of Electron Ionization (EI) mass spectrometry, a common technique for the analysis of small organic molecules.
Predicted Mass Spectrum and Isotopic Profile
A key characteristic in the mass spectrum of this compound is the isotopic signature of the bromine atom. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent molecular ion peaks ([M]⁺• and [M+2]⁺•) of almost equal intensity, separated by 2 m/z units. This distinctive pattern is a strong indicator for the presence of a single bromine atom in the molecule.
Table 1: Predicted Quantitative Data for this compound
| Ion Description | Predicted m/z ([M]⁺• with ⁷⁹Br) | Predicted m/z ([M+2]⁺• with ⁸¹Br) | Relative Abundance |
| Molecular Ion ([M]⁺•) | 232 | 234 | High (approx. 1:1 ratio) |
| Loss of Br• ([M-Br]⁺) | 153 | 153 | Moderate |
| Loss of HCN ([M-HCN]⁺•) | 205 | 207 | Moderate to Low |
| Loss of Br• and HCN ([M-Br-HCN]⁺) | 126 | 126 | Moderate |
| Isoquinoline Fragment ([C₉H₆N]⁺) | 128 | 128 | Low |
| Bromophenyl Fragment ([C₆H₄Br]⁺) | 155 | 157 | Low |
Note: The relative abundances are predicted and may vary based on experimental conditions.
Experimental Protocols
A generalized experimental protocol for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source is provided below.
Sample Preparation
-
Dissolution: Prepare a stock solution of this compound in a high-purity volatile organic solvent (e.g., dichloromethane, ethyl acetate, or acetonitrile) at a concentration of 1 mg/mL.
-
Dilution: Dilute the stock solution with the same solvent to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.
-
Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet: Split/splitless injector operated in splitless mode at 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 300.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Data Acquisition and Analysis
Acquire the mass spectral data in full scan mode. The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound. The mass spectrum of this peak should be extracted and analyzed for the characteristic molecular ion cluster and fragmentation pattern.
Visualizing the Workflow and Fragmentation
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.
Caption: Experimental workflow for GC-MS analysis.
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion ([M]⁺•). Subsequent fragmentation is proposed to occur via several pathways, primarily involving the loss of the bromine radical and the neutral loss of hydrogen cyanide (HCN) from the isoquinoline ring.
Caption: Proposed EI fragmentation pathway.
Conclusion
The mass spectrometry analysis of this compound is characterized by a distinct molecular ion cluster due to the presence of bromine. The proposed fragmentation pathways, involving the loss of a bromine radical and hydrogen cyanide, provide a basis for the structural confirmation of this important molecule. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the fields of analytical chemistry, medicinal chemistry, and drug development, facilitating the accurate identification and characterization of this compound.
References
Synthesis of 6-Bromoisoquinoline-1-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis pathways for 6-Bromoisoquinoline-1-carbonitrile, a valuable building block in medicinal chemistry and drug development. The document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols for key reactions, and a summary of quantitative data to facilitate reproducibility and optimization.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its structure, featuring a bromine atom at the 6-position and a nitrile group at the 1-position, allows for diverse chemical modifications. The bromine atom can participate in cross-coupling reactions, while the nitrile group can be transformed into other functionalities such as amines, carboxylic acids, or tetrazoles. This versatility makes it an attractive starting material for the development of novel therapeutics.
This guide outlines a robust two-step synthetic approach, commencing with the construction of the 6-bromoisoquinoline core, followed by the introduction of the carbonitrile group at the 1-position. Two effective methods for the final cyanation step are presented: the classical Reissert reaction and a method involving an N-oxide intermediate.
Overall Synthesis Strategy
The most direct and reliable synthesis of this compound involves a two-stage process. The first stage focuses on the construction of the 6-bromoisoquinoline scaffold. The second stage introduces the nitrile functionality at the C1 position.
Experimental Protocols
Stage 1: Synthesis of 6-Bromoisoquinoline
This procedure details the synthesis of the key intermediate, 6-Bromoisoquinoline, from commercially available starting materials.[1]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromobenzaldehyde | 185.02 | 300.0 g | 1620.0 |
| Aminoacetaldehyde dimethyl acetal | 105.14 | 170.4 g | 1620.0 |
| Anhydrous Toluene | - | 1.5 L | - |
| Anhydrous Tetrahydrofuran (THF) | - | As needed | - |
| Ethyl chloroformate | 108.52 | 193.3 mL | 1782.0 |
| Trimethyl phosphite | 124.08 | 249.6 mL | 1782.0 |
| Anhydrous Dichloromethane (DCM) | - | 1.5 L | - |
| Titanium tetrachloride (TiCl₄) | 189.68 | 1.2 L | 6480.0 |
| 6N Sodium hydroxide (NaOH) solution | - | As needed | - |
| Ethyl acetate (EtOAc) | - | As needed for extraction | - |
| 3 M Hydrochloric acid (HCl) | - | As needed for extraction | - |
| Anhydrous sodium sulfate | - | As needed for drying | - |
| Pentane | - | As needed for precipitation | - |
Procedure:
-
A mixture of 4-bromobenzaldehyde (300.0 g, 1620.0 mmol) and aminoacetaldehyde dimethyl acetal (170.4 g, 1620 mmol) in anhydrous toluene (1.5 L) is refluxed under a Dean-Stark condenser for 12 hours.
-
The solution is concentrated under vacuum.
-
The residue is dissolved in anhydrous THF and cooled to -10 °C.
-
Ethyl chloroformate (193.3 mL, 1782 mmol) is added and the mixture is stirred for 10 minutes at -10 °C, then allowed to warm to room temperature.
-
Trimethyl phosphite (249.6 mL, 1782.0 mmol) is added dropwise to the reaction mixture, which is then stirred for 10 hours at room temperature.
-
The solvent is evaporated under vacuum.
-
The residue is dissolved in anhydrous DCM (1.5 L) and stirred for 30 minutes.
-
The reaction mixture is cooled to 0 °C, and titanium tetrachloride (1.2 L, 6480 mmol) is added dropwise.
-
The reaction mixture is stirred at 40 °C for 6 days.
-
The reaction is quenched by pouring it into ice, and the pH is adjusted to 8-9 with aqueous 6N NaOH solution.
-
The suspension is extracted three times with EtOAc.
-
The organic layer is extracted with 3 M HCl.
-
The acidic aqueous solution is adjusted to a pH of 7-8 with 3N NaOH solution and extracted twice with EtOAc.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude compound is dissolved in a minimum amount of DCM and mixed with pentane to precipitate the product.
Yield and Characterization:
-
Yield: 90 g (35%)
-
Appearance: Light brown solid
-
Rf: 0.6 (30% EtOAc in petroleum ether)
-
LCMS (m/z): 209 (M+1)
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (m, 2H), 8.11 (d, J = 8.8 Hz, 2H), 8.30 (br s, 1H), 8.56 (d, J = 6.0 Hz, 1H), 9.35 (s, 1H).[1]
Stage 2, Method A: Cyanation via Reissert Reaction
The Reissert reaction provides a classical and effective method for the introduction of a cyano group at the 1-position of isoquinolines.[2]
Reaction Scheme:
General Procedure:
-
To a solution of 6-Bromoisoquinoline in a suitable solvent (e.g., dichloromethane), an acyl chloride (e.g., benzoyl chloride) is added.
-
An aqueous solution of potassium cyanide or trimethylsilyl cyanide (TMSCN) is then added, and the biphasic mixture is stirred vigorously.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the organic layer is separated, washed, dried, and concentrated to yield the Reissert compound.
-
The crude Reissert compound is then subjected to hydrolysis (acidic or basic conditions) to afford this compound.
Note: A more modern and anhydrous variation of the Reissert reaction utilizes trimethylsilyl cyanide in the presence of a catalytic amount of a Lewis acid like aluminum chloride, which can lead to higher yields, especially with reactive acyl chlorides.[3]
Stage 2, Method B: Cyanation via N-Oxide Intermediate
This alternative route involves the oxidation of the isoquinoline nitrogen to an N-oxide, which activates the 1-position for nucleophilic attack by a cyanide source.
Reaction Scheme:
General Procedure:
-
Formation of the N-oxide: 6-Bromoisoquinoline is dissolved in a suitable solvent like dichloromethane or acetic acid. An oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid is added, and the reaction is stirred until completion.
-
Cyanation: The isolated 6-Bromoisoquinoline-N-oxide is then reacted with a cyanide source, typically trimethylsilyl cyanide (TMSCN), in a solvent like dichloromethane or acetonitrile. The reaction may be facilitated by the addition of an activating agent such as dimethylcarbamoyl chloride or benzoyl chloride.
-
The reaction mixture is worked up by washing with an aqueous solution (e.g., sodium bicarbonate), followed by drying of the organic phase and removal of the solvent under reduced pressure.
-
The crude product is purified by column chromatography.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| 6-Bromoisoquinoline | C₉H₆BrN | 208.06 | 35 | Light brown solid |
| This compound | C₁₀H₅BrN₂ | 233.07 | - | Yellow to white solid |
Note: The yield for the final product, this compound, is dependent on the chosen cyanation method and optimization of the reaction conditions.
Conclusion
This guide provides a detailed framework for the synthesis of this compound. The two-step approach, involving the initial formation of 6-Bromoisoquinoline followed by cyanation, offers a reliable and adaptable route to this important synthetic intermediate. The choice between the Reissert reaction and the N-oxide cyanation method will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity. The experimental protocols and data presented herein serve as a valuable resource for chemists in the fields of organic synthesis and drug discovery.
References
Unveiling the Structural Landscape of 6-Bromoisoquinoline-1-carbonitrile: A Technical Overview for Drug Discovery Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromoisoquinoline-1-carbonitrile is a versatile heterocyclic compound that holds significant promise as a building block in medicinal chemistry and materials science. Its unique electronic properties and multiple reactive sites make it an attractive scaffold for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its structural characteristics, synthesis, and potential applications in drug discovery. While a definitive experimental crystal structure is not publicly available at this time, this document compiles theoretical insights into its solid-state behavior and presents its known physicochemical properties.
Introduction
Isoquinoline and its derivatives are privileged structures in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse biological activities. The introduction of a bromine atom and a nitrile group onto the isoquinoline core, as in this compound, offers a strategic advantage for synthetic chemists. The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse substituents, while the nitrile group can be transformed into other functional groups or participate in important intermolecular interactions.
This guide aims to provide researchers and drug development professionals with a consolidated resource on the chemical and physical properties of this compound, alongside a discussion of its synthetic accessibility and potential for further chemical modification.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Source |
| CAS Number | 1082674-24-5 | [1][2][3] |
| Molecular Formula | C₁₀H₅BrN₂ | [2][3] |
| Molecular Weight | 233.06 g/mol | [1][3] |
| SMILES | C1=C(C=C2C=CN=C(C#N)C2=C1)Br | [3] |
| InChIKey | NOTGHQFEQASFGA-UHFFFAOYSA-N | [1] |
Crystal Structure Analysis: Theoretical Insights
While a specific, experimentally determined crystal structure for this compound has not been found in publicly accessible databases, computational methods can provide valuable predictions about its solid-state packing and intermolecular interactions.[1] The arrangement of molecules in the crystal lattice is governed by a combination of non-covalent forces.[1]
For this compound, the following interactions are anticipated to play a crucial role in its crystal packing:
-
π-π Stacking: The aromatic isoquinoline rings are likely to engage in π-π stacking interactions, a common feature in the crystal structures of planar aromatic molecules.[1]
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-donating groups on neighboring molecules.[1]
-
Dipole-Dipole Interactions: The polar nitrile group introduces a significant dipole moment, leading to dipole-dipole interactions that will influence the molecular arrangement.[1]
A deeper understanding of these interactions is critical for predicting polymorphism and for designing crystalline materials with desired physical properties.
Synthesis and Reactivity
General Synthetic Approach
The synthesis of this compound can be achieved through multi-step synthetic routes, typically starting from simpler, commercially available precursors. One general strategy involves the modification of a pre-existing isoquinoline or quinoline core.[1] This could involve the bromination of an isoquinoline derivative followed by a cyanation reaction.[1]
A conceptual workflow for the synthesis is depicted in the following diagram:
Caption: A generalized synthetic workflow for this compound.
Chemical Reactivity and Potential for Derivatization
The dual functionality of this compound makes it a highly valuable scaffold for chemical library synthesis in drug discovery.[1] The bromine atom at the C-6 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents. The nitrile group at the C-1 position can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further opportunities for diversification.
The potential for derivatization is illustrated in the following diagram:
Caption: Derivatization possibilities of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The isoquinoline scaffold is a well-established pharmacophore found in numerous biologically active molecules. The versatility of this compound allows for its use in the generation of diverse chemical libraries for high-throughput screening.[1] By systematically modifying the C-1 and C-6 positions, chemists can explore the structure-activity relationships of novel isoquinoline-based compounds, potentially leading to the discovery of new drug candidates targeting a range of diseases.
Conclusion
This compound stands out as a valuable and versatile building block for synthetic and medicinal chemists. While a detailed experimental crystal structure remains to be elucidated, theoretical considerations provide a solid foundation for understanding its solid-state properties. Its rich reactivity at two distinct positions opens up a vast chemical space for the design and synthesis of novel compounds with potential therapeutic applications. Further experimental studies, particularly single-crystal X-ray diffraction, would be highly beneficial to fully characterize this promising molecule and guide its future applications in drug discovery and materials science.
References
Technical Guide: Solubility Profile of 6-Bromoisoquinoline-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 6-Bromoisoquinoline-1-carbonitrile in organic solvents. Following a comprehensive review of available scientific literature and chemical databases, it has been determined that specific quantitative solubility data for this compound in common organic solvents is not publicly available. Chemical suppliers either do not list solubility data or explicitly state it as "N/A".[1]
This guide, therefore, provides the available physicochemical properties of this compound and a detailed, generalized experimental protocol for determining the solubility of a solid compound. This allows research professionals to generate the necessary solubility data in-house.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 1082674-24-5 | [1][2][3][4] |
| Molecular Formula | C10H5BrN2 | [1][2][3] |
| Molecular Weight | 233.07 g/mol | [1] |
| Appearance | Yellow to white solid | [1] |
| Melting Point | 152°C | [4] |
| Boiling Point | 403.9 ± 25.0 °C (Predicted) | [4] |
| Density | 1.66 ± 0.1 g/cm3 (Predicted) | [4] |
| Storage | Sealed in dry, room temperature | [1][2][4] |
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of a solid organic compound, such as this compound, in various organic solvents using the isothermal shake-flask method.
Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, Methanol, Acetonitrile, Tetrahydrofuran (THF), Toluene)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The exact amount of solid should be enough to ensure that undissolved solid remains after equilibration.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated, with excess solid remaining.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
Carefully draw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Dilution and Analysis:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
-
Quantification:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Data Presentation:
The results should be tabulated, expressing the solubility in units such as mg/mL or mol/L for each solvent at the tested temperature.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Signaling Pathways
A search of available literature and databases did not reveal any specific established signaling pathways in which this compound is directly involved. This compound is likely a novel research chemical or an intermediate in the synthesis of more complex molecules.[5] As research progresses, its biological activities and potential interactions with cellular signaling pathways may be elucidated. Understanding and targeting signaling pathways is a crucial aspect of modern drug discovery.[6]
This technical guide provides a framework for researchers to begin their work on the solubility of this compound. The provided experimental protocol and workflow are intended to facilitate the in-house determination of this important physicochemical property.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. 1082674-24-5|this compound|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. 6-Bromo-1-isoquinolinecarbonitrile | 1082674-24-5 [amp.chemicalbook.com]
- 5. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. lifechemicals.com [lifechemicals.com]
Electrophilic and nucleophilic sites of 6-Bromoisoquinoline-1-carbonitrile
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 6-Bromoisoquinoline-1-carbonitrile
Abstract
This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its value stems from the presence of two distinct reactive sites: an electrophilic carbon at the 6-position attached to a bromine atom, and another electrophilic center at the C1-nitrile group. This guide provides a comprehensive analysis of the molecule's electronic structure, identifies its key electrophilic and nucleophilic centers, and details its reactivity. It serves as a technical resource for researchers, scientists, and drug development professionals, offering tabulated data, detailed experimental protocols, and visualizations of reaction pathways to facilitate its application in complex molecular synthesis.
Molecular Structure and Electronic Properties
This compound possesses a rigid isoquinoline core, which is an aromatic heterocyclic system. The molecule's reactivity is dictated by its three key components: the isoquinoline ring, the bromine substituent at the C-6 position, and the carbonitrile (nitrile) group at the C-1 position.[1]
-
Isoquinoline Ring: The nitrogen atom in the isoquinoline ring is electron-withdrawing, which influences the electron density distribution across the aromatic system.
-
Nitrile Group (-C≡N): The nitrile group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the triple bond. This significantly impacts the reactivity of the C1 position.[1]
-
Bromo Group (-Br): The bromine atom is an electronegative substituent that serves as an excellent leaving group in various cross-coupling reactions, making the C6 position a key handle for molecular elaboration.[1]
This combination of functional groups creates a molecule with distinct regions of electrophilicity and nucleophilicity, enabling selective chemical modifications.
Identification of Electrophilic and Nucleophilic Sites
The electronic landscape of this compound defines its chemical behavior.
Nucleophilic Sites
-
Isoquinoline Nitrogen (N2): The lone pair of electrons on the nitrogen atom imparts weak nucleophilic and basic character. However, its participation in the aromatic system reduces its availability for reactions.
-
Pi-Electron System: The aromatic π-system of the isoquinoline rings can act as a nucleophile in certain electrophilic aromatic substitution reactions, although the ring is generally considered electron-deficient.
Electrophilic Sites
-
Nitrile Carbon (C1): The carbon atom of the nitrile group is highly electrophilic. The strong pull of electron density towards the triply-bonded nitrogen makes this carbon susceptible to attack by nucleophiles.[1]
-
C6 Carbon: The carbon atom bonded to the bromine is a primary electrophilic site. The polar C-Br bond allows for oxidative addition in metal-catalyzed cross-coupling reactions.[1]
-
Other Aromatic Carbons: The electron-withdrawing nature of the ring nitrogen and the C1-nitrile group renders other carbon atoms in the ring (e.g., C3, C5, C8) electrophilic to varying degrees, potentially allowing for nucleophilic aromatic substitution under specific conditions.
Caption: Key electrophilic and nucleophilic centers in this compound.
Quantitative Data
The following table summarizes key physical and computational properties of this compound.
| Property | Value | Reference / Note |
| CAS Number | 1082674-24-5 | [1][2] |
| Molecular Formula | C₁₀H₅BrN₂ | [2] |
| Molecular Weight | 233.06 g/mol | [1][2] |
| Melting Point | 152°C | [3] |
| Boiling Point | 403.9 ± 25.0 °C | (Predicted)[3] |
| Density | 1.66 ± 0.1 g/cm³ | (Predicted)[3] |
| pKa | -1.02 ± 0.38 | (Predicted)[3] |
| LogP | 2.86898 | (Computational)[2] |
| Topological Polar Surface Area (TPSA) | 36.68 Ų | (Computational)[2] |
| Spectroscopy | ¹H NMR, ¹³C NMR, and Mass Spectrometry data confirm the structure. The mass spectrum exhibits a characteristic isotopic pattern due to the bromine atom. | [1] |
Key Reactions and Reactivity
The dual functionality of this compound allows for a wide range of selective transformations.
Reactions at the Nitrile Group (C1)
The electrophilic nitrile carbon is a target for various nucleophilic additions.
-
Reduction to Amine: The nitrile can be reduced to a primary amine, (6-bromoisoquinolin-1-yl)methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This involves the nucleophilic addition of a hydride ion.[1]
-
Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form 6-bromoisoquinoline-1-carboxylic acid.
-
Addition of Grignard Reagents: Organometallic reagents like Grignard reagents can add to the nitrile carbon to form ketones after hydrolysis.
Caption: Reaction pathway for the reduction of the C1-nitrile group.
Reactions at the Bromo Group (C6)
The C6-Br bond is the primary site for building molecular complexity through cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the C6 position with an organoboron reagent (boronic acid or ester) to form a new C-C bond.[1]
-
Heck-Mizoroki Coupling: Forms a C-C bond between the C6 position and an alkene.[1]
-
Buchwald-Hartwig Amination: Enables the formation of a C-N bond by reacting with an amine in the presence of a palladium catalyst.
-
Sonogashira Coupling: Creates a C-C bond with a terminal alkyne, catalyzed by palladium and copper.
-
Halogen-Metal Exchange: Reaction with strong bases like n-butyllithium (n-BuLi) at low temperatures generates a highly reactive 6-lithioisoquinoline intermediate, which can then be quenched with various electrophiles.[1]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction at the C6 position.
Experimental Protocols
Synthesis of 6-Bromoisoquinoline (Precursor)
This protocol describes a method for synthesizing the parent 6-bromoisoquinoline ring system.
Materials:
-
4-Bromobenzaldehyde
-
Aminoacetaldehyde dimethyl acetal
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl chloroformate
-
Trimethyl phosphite
-
Anhydrous Dichloromethane (DCM)
-
Titanium tetrachloride (TiCl₄)
-
6N Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
3M Hydrochloric acid (HCl)
Procedure: [4]
-
A mixture of 4-bromobenzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.0 eq) in anhydrous toluene is refluxed under a Dean-Stark condenser for 12 hours.
-
The solution is concentrated under vacuum. The residue is dissolved in anhydrous THF and cooled to -10 °C.
-
Ethyl chloroformate (1.1 eq) is added, and the mixture is stirred for 10 minutes at -10 °C, then allowed to warm to room temperature.
-
Trimethyl phosphite (1.1 eq) is added dropwise, and the reaction is stirred for 10 hours at room temperature.
-
The solvent is evaporated, and the residue is dissolved in anhydrous DCM.
-
The mixture is cooled to 0 °C, and titanium tetrachloride (4.0 eq) is added dropwise. The reaction is stirred at 40 °C for 6 days.
-
The reaction mixture is carefully poured into ice, and the pH is adjusted to 8-9 with 6N NaOH solution.
-
The suspension is extracted three times with EtOAc. The combined organic layer is then extracted with 3M HCl.
-
The acidic aqueous layer is neutralized to pH 7-8 with 3N NaOH and extracted with EtOAc.
-
The final organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield 6-bromoisoquinoline. The product is then purified by column chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for functionalizing the C6 position.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (Dioxane/H₂O) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-isoquinoline-1-carbonitrile.
Conclusion
This compound is a highly versatile synthetic building block due to its well-defined and chemically distinct electrophilic sites.[1] The C1-nitrile group allows for nucleophilic addition and transformation into amines or carboxylic acids, while the C6-bromo position is a robust handle for introducing diverse substituents via modern cross-coupling chemistry. This dual reactivity enables a stepwise and selective functionalization strategy, making it an invaluable precursor for constructing complex molecular architectures, particularly in the development of kinase inhibitors and other novel therapeutic agents.[1] A thorough understanding of its electrophilic and nucleophilic nature is paramount for its effective utilization in synthetic and medicinal chemistry.
References
Commercial Suppliers and Synthetic Applications of 6-Bromoisoquinoline-1-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromoisoquinoline-1-carbonitrile is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a bromine atom and a nitrile group on the isoquinoline scaffold, offers versatile handles for a variety of chemical transformations. This guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its use in common synthetic reactions, and its application in the development of targeted therapeutics, particularly kinase and PARP inhibitors.
Commercial Availability
A number of chemical suppliers offer this compound for research and development purposes. The table below summarizes the offerings from several prominent suppliers, providing key quantitative data for easy comparison. Researchers are advised to request certificates of analysis from suppliers for batch-specific purity information.
| Supplier | Catalog Number | CAS Number | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Bridge Organics | IS.018 | 1082674-24-5 | 233.064 | Not specified | 1g, 10g, 25g |
| BLD Pharm | BD141987 | 1082674-24-5 | 233.06 | ≥95% (typical) | 100mg, 1g, 5g, etc. |
| ChemScene | CS-0440643 | 1082674-24-5 | 233.06 | >98% (typical) | 100mg, 250mg, 500mg, 1g |
| Hoffman Fine Chemicals | HFC10250 | 1082674-24-5 | 233.07 | Not specified | Inquire for details |
Physicochemical Properties
| Property | Value |
| Appearance | Yellow to white solid[1] |
| Storage | Sealed in dry, room temperature[1] |
| SMILES | N#CC1=NC=CC2=C1C=CC(Br)=C2 |
| InChI Key | NOTGHQFEQASFGA-UHFFFAOYSA-N |
Synthetic Applications and Experimental Protocols
This compound is a versatile substrate for a range of organic reactions, primarily leveraging the reactivity of the bromo and cyano groups.
Suzuki-Miyaura Cross-Coupling
The bromine atom at the 6-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is instrumental in the synthesis of biaryl compounds.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Solvent and Catalyst: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Purge the flask with an inert gas (argon or nitrogen). Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired 6-arylisoquinoline-1-carbonitrile.
Nucleophilic Substitution and Functional Group Transformations
The nitrile group can undergo various transformations, including hydrolysis to a carboxylic acid or reduction to a primary amine. The bromine atom can also be displaced by nucleophiles under certain conditions.
Experimental Protocol: Synthesis of 6-Aminoisoquinoline from 6-Bromoisoquinoline (Illustrative for Bromo- to Amino- Conversion)
While this protocol uses 6-bromoisoquinoline, the principles can be adapted for reactions with the nitrile-substituted analogue, keeping in mind potential reactivity differences.
-
Reaction Setup: In a high-pressure autoclave, combine 6-bromoisoquinoline (1.0 equiv.), aqueous ammonia (e.g., 28% solution), and a copper(II) sulfate pentahydrate catalyst.
-
Reaction Conditions: Seal the autoclave and heat the mixture to approximately 190 °C with stirring for several hours.
-
Work-up: After cooling to room temperature, carefully open the autoclave and pour the reaction mixture into an aqueous sodium hydroxide solution.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by crystallization or column chromatography to yield 6-aminoisoquinoline.
Application in Drug Discovery: Targeting Kinase and PARP Signaling
The isoquinoline scaffold is a common feature in many biologically active molecules, and this compound serves as a valuable starting material for the synthesis of kinase and Poly(ADP-ribose) polymerase (PARP) inhibitors.
Kinase Inhibitors
Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The versatility of this compound allows for the strategic introduction of various substituents to design molecules that can specifically target the ATP-binding site of kinases.
Below is a conceptual workflow for the synthesis of a generic kinase inhibitor using this compound.
PARP Inhibitors
PARP enzymes are involved in DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with BRCA mutations. The isoquinolinone core, which can be derived from isoquinoline precursors, is a feature of some PARP inhibitors.
The following diagram illustrates a simplified signaling pathway involving PARP and the rationale for PARP inhibition.
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 6-Bromoisoquinoline-1-carbonitrile as a key building block. The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents.[1] The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the synthesis of diverse libraries of substituted isoquinolines for drug discovery and development.[2][3] This guide presents a generalized protocol, specific reaction examples with yields, and visualizations of the catalytic cycle and experimental workflow to aid researchers in successfully applying this methodology.
Introduction and Applications
The this compound moiety is a valuable starting material for the synthesis of complex heterocyclic compounds. The bromine atom at the 6-position serves as a versatile handle for cross-coupling reactions, while the carbonitrile at the 1-position can be further manipulated, making it a bifunctional precursor for creating diverse molecular architectures.[1]
Substituted isoquinolines are integral to the development of various therapeutic agents, notably in the field of oncology. They form the core structure of numerous kinase inhibitors, which are a critical class of drugs used in cancer therapy.[1] For example, derivatives of isoquinolin-1(2H)-one are found in drugs like Duvelisib, a PI3K selective inhibitor for treating certain types of leukemia and lymphoma.[4] The synthesis of 6-aryl-isoquinoline-1-carbonitriles via Suzuki-Miyaura coupling provides a direct route to novel compounds that can be screened for inhibitory activity against targets such as Rho-associated coiled-coil containing protein kinase (ROCK), phosphoinositide 3-kinases (PI3K), and other kinases implicated in disease pathways.[4][5]
General Reaction Scheme
The Suzuki-Miyaura reaction couples an organoboron species (e.g., a boronic acid or boronic ester) with an organohalide (in this case, this compound) in the presence of a palladium catalyst and a base.[3]
Scheme 1: General Suzuki-Miyaura Coupling Reaction

(Image representing the general reaction. R represents a variable aryl or heteroaryl group.)
Experimental Data: Reaction Examples and Yields
The following table summarizes the results of Suzuki-Miyaura coupling reactions between this compound and various boronic acids, demonstrating the versatility of this protocol.
| Entry | Boronic Acid/Ester Coupling Partner | Product | Yield (%) |
| 1 | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 6-(1H-Pyrazol-4-yl)isoquinoline-1-carbonitrile | 70 |
| 2 | (4-Formylphenyl)boronic acid | 6-(4-Formylphenyl)isoquinoline-1-carbonitrile | 71 |
| 3 | (3-Fluoro-4-formylphenyl)boronic acid | 6-(3-Fluoro-4-formylphenyl)isoquinoline-1-carbonitrile | 75 |
| 4 | (3-Formylphenyl)boronic acid | 6-(3-Formylphenyl)isoquinoline-1-carbonitrile | 64 |
| 5 | Pyridin-3-ylboronic acid | 6-(Pyridin-3-yl)isoquinoline-1-carbonitrile | 65 |
| 6 | (6-Methoxypyridin-3-yl)boronic acid | 6-(6-Methoxypyridin-3-yl)isoquinoline-1-carbonitrile | 68 |
Data sourced from patent WO2012016187A1.
Detailed Experimental Protocol
This section provides a generalized, step-by-step procedure for the Suzuki-Miyaura coupling of this compound.
Materials and Reagents:
-
This compound
-
Aryl or Heteroaryl Boronic Acid/Ester (1.2 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Water (for aqueous mixtures, degassed)
-
Inert Gas (Nitrogen or Argon)
-
Standard laboratory glassware, heating/stirring plate, and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial, add this compound (1.0 equiv), the corresponding boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-Dioxane) and water (e.g., in a 4:1 to 10:1 ratio) via syringe. The solvent mixture should be previously degassed by bubbling with inert gas for 15-20 minutes.
-
Catalyst Introduction: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the reaction mixture.
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously for the required reaction time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as Ethyl Acetate (EtOAc).
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). .
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to isolate the pure product.
-
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualized Workflows and Mechanisms
The following diagrams illustrate the key processes involved in the synthesis.
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Figure 2: Step-by-step experimental workflow for the synthesis.
Safety and Handling
-
Palladium catalysts, organic solvents, and reagents should be handled in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is required.
-
Reactions under inert gas should be properly set up to avoid pressure buildup.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure. The products are intended for laboratory research use only.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted isoquinolin-1(2H)-ones, and methods of use thereof - Patent US-8193182-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isoquinoline synthesis [organic-chemistry.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 6-Bromoisoquinoline-1-carbonitrile. This reaction is a crucial carbon-nitrogen bond-forming transformation used in the synthesis of various pharmaceutical intermediates and other complex molecules. The provided protocols are based on optimized conditions for the coupling of the base-sensitive this compound with a primary amine.
Overview of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a base to form a new carbon-nitrogen bond. This reaction has become a cornerstone in medicinal chemistry and process development due to its broad substrate scope, functional group tolerance, and generally high yields.[1][2]
The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[2]
Challenges in the Amination of this compound
The amination of this compound presents specific challenges due to the molecule's sensitivity to strong bases. Additionally, the use of chiral primary amines can be costly and may lead to the formation of undesired biaryl byproducts.[3][4] Therefore, careful optimization of the catalyst system, base, and solvent is critical for a successful and scalable reaction.
Optimized Reaction Conditions
Extensive optimization has led to the identification of an effective set of conditions for the large-scale amination of this compound. A summary of the optimized conditions and a comparison with an initial unoptimized protocol are presented below.
| Parameter | Initial Conditions | Optimized Kiloscale Conditions |
| Aryl Halide | This compound | This compound |
| Amine | (rac)-3-Amino-2-methylpropan-1-ol (1.8 equiv) | (S)-3-Amino-2-methylpropan-1-ol |
| Palladium Precatalyst | Pd2(dba)3 (10 mol %) | Pd(dba)2 |
| Ligand | (rac)-BINAP (1 equiv to Pd) | BINAP |
| Base | K3PO4 (2.5 equiv) | Cs2CO3 |
| Solvent | DMSO (100 volumes) | THF |
| Temperature | 80 °C | Not specified, likely elevated |
| Isolated Yield | 23%[4] | 80%[3] |
| Scale | Small scale | 2.5 kg[3] |
| Residual Palladium | Not reported | 73 ppm[3] |
Detailed Experimental Protocol: Kiloscale Synthesis
This protocol is adapted from a successfully scaled-up synthesis of (S)-6-((1-hydroxy-2-methylpropan-2-yl)amino)isoquinoline-1-carbonitrile.[3]
Materials:
-
This compound
-
(S)-3-Amino-2-methylpropan-1-ol
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)2)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium Carbonate (Cs2CO3)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Appropriately sized reaction vessel equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen/argon inlet.
-
Standard laboratory glassware for workup and purification.
Procedure:
-
Inert Atmosphere: Ensure the reaction vessel is clean, dry, and thoroughly purged with an inert gas (nitrogen or argon).
-
Reagent Addition: To the reaction vessel, add Pd(dba)2, BINAP, and Cs2CO3 under a positive pressure of inert gas.
-
Solvent and Reactants: Add anhydrous THF to the vessel, followed by this compound and (S)-3-Amino-2-methylpropan-1-ol.
-
Reaction: Stir the mixture at the desired temperature (optimization may be required, but elevated temperatures are common for Buchwald-Hartwig reactions) and monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. An aqueous workup is performed to remove inorganic salts. The exact procedure may vary but typically involves partitioning between water and an organic solvent.
-
Purification: The crude product is isolated from the organic layer. Purification can be achieved by crystallization or chromatography to yield the desired product. In the reported kiloscale synthesis, the final product was obtained with only 73 ppm of residual palladium.[3]
Safety Precautions:
-
Palladium compounds and phosphine ligands should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Visualizing the Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination.
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and copper complexes, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[3] Isoquinoline and its derivatives are significant scaffolds in medicinal chemistry, and the introduction of an alkynyl moiety at the 6-position of the isoquinoline ring system via Sonogashira coupling provides a valuable building block for the development of novel therapeutic agents. This document provides detailed protocols and application notes for the Sonogashira coupling of 6-Bromoisoquinoline-1-carbonitrile with various terminal alkynes.
Reaction Principle
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper.[2] The generally accepted mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by a transmetalation step with a copper(I) acetylide, which is formed in situ from the terminal alkyne and a copper(I) salt.[1][2] Reductive elimination from the resulting palladium(II) complex yields the desired alkynylated product and regenerates the active palladium(0) catalyst.[2] The reaction is typically carried out in the presence of an amine base, which serves to neutralize the hydrogen halide byproduct and can also act as a solvent.[1]
Experimental Protocols
Herein, we provide representative protocols for the Sonogashira coupling of this compound. These protocols are based on general procedures for Sonogashira reactions and may require optimization for specific substrates and scales.[4]
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol describes a standard set of conditions for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).
-
Add the anhydrous solvent (e.g., THF or DMF) to dissolve the solids.
-
Add the amine base (e.g., TEA or DIPEA, 2-3 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-alkynylisoquinoline-1-carbonitrile.
Protocol 2: Copper-Free Sonogashira Coupling
In some cases, the copper co-catalyst can lead to the formation of alkyne homocoupling byproducts (Glaser coupling).[4] A copper-free protocol can mitigate this issue.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a palladium N-heterocyclic carbene (NHC) complex)
-
Base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and the base (2.0 equiv).
-
Add the anhydrous solvent.
-
Add the terminal alkyne (1.2-1.5 equiv).
-
Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the base and catalyst residues.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction parameters and hypothetical yields for the Sonogashira coupling of this compound with various alkynes. These are representative examples, and actual results may vary.
Table 1: Reaction Conditions for Palladium/Copper Co-catalyzed Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | TEA | THF | 60 | 6 | 85 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA | DMF | RT | 12 | 92 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | TEA | THF | 60 | 8 | 78 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | TEA | DMF | 50 | 10 | 75 |
Table 2: Reaction Conditions for Copper-Free Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane | 100 | 12 | 80 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂/SPhos (2) | K₂CO₃ | Toluene | 110 | 16 | 88 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane | 100 | 14 | 72 |
| 4 | Propargyl alcohol | Pd(OAc)₂/SPhos (2) | K₂CO₃ | Toluene | 110 | 18 | 65 |
Visualizations
General Sonogashira Coupling Reaction Scheme
References
Application Notes and Protocols: Hydrolysis of 6-Bromoisoquinoline-1-carbonitrile to 6-Bromoisoquinoline-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromoisoquinoline-1-carboxylic acid is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of various biologically active compounds. This document provides detailed protocols for the hydrolysis of 6-bromoisoquinoline-1-carbonitrile to the corresponding carboxylic acid, offering both acidic and basic condition options to accommodate different substrate sensitivities and laboratory preferences.
Chemical Reaction Pathway
The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. The reaction proceeds in two main stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid. This process can be catalyzed by either acid or base.
Caption: General reaction pathway for the hydrolysis of this compound.
Experimental Protocols
Two primary methods for the hydrolysis of this compound are presented below: acid-catalyzed hydrolysis and base-catalyzed hydrolysis.
Protocol 1: Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a robust method that directly yields the carboxylic acid upon workup. Concentrated sulfuric acid is often effective for the hydrolysis of heteroaromatic nitriles.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Acid Addition: Carefully add a 10 M solution of sulfuric acid (e.g., 5-10 mL per gram of nitrile).
-
Heating: Heat the mixture to reflux (typically 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. Reaction times can vary from 6 to 24 hours.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product may precipitate out of the solution at this stage. Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 6-Bromoisoquinoline-1-carboxylic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Protocol 2: Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis initially forms the carboxylate salt, which is then protonated in a separate acidification step to yield the final carboxylic acid. This method is often preferred for substrates that are sensitive to strong acids.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (EtOH) or a mixture of Ethanol and Water
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol or an ethanol/water mixture.
-
Base Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (typically 3-5 equivalents).
-
Heating: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or HPLC. The reaction is generally faster than acid hydrolysis and can take from 2 to 12 hours.
-
Cooling and Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dissolve the remaining aqueous residue in water and cool in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid to a pH of 2-3. The carboxylic acid should precipitate out of the solution.
-
Isolation and Washing: Collect the precipitate by vacuum filtration and wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified 6-Bromoisoquinoline-1-carboxylic acid under vacuum.
Experimental Workflow Diagram
Caption: Comparative workflow for acid- and base-catalyzed hydrolysis.
Data Presentation
The choice of hydrolysis method can impact reaction time and yield. The following table summarizes typical reaction parameters for the hydrolysis of aromatic nitriles, which can be used as a starting point for the optimization of the this compound hydrolysis.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Catalyst | Concentrated H₂SO₄ or HCl | NaOH or KOH |
| Solvent | Water or Acetic Acid | Ethanol/Water mixture |
| Temperature | Reflux (100-150 °C) | Reflux (80-100 °C) |
| Reaction Time | 6 - 24 hours | 2 - 12 hours |
| Typical Yields | 70 - 90% | 75 - 95% |
| Workup | Neutralization & Extraction | Acidification & Filtration |
Note: These are general ranges and the optimal conditions for this compound may vary. It is recommended to monitor the reaction progress to determine the optimal reaction time.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated acids and bases are highly corrosive. Handle with extreme care and have appropriate spill kits readily available.
-
The addition of concentrated acid to water is highly exothermic and should be done slowly and with cooling.
-
Organic solvents are flammable. Avoid open flames and use heating mantles for heating.
Application Notes and Protocols: Reduction of 6-Bromoisoquinoline-1-carbonitrile to (6-Bromoisoquinolin-1-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical reduction of 6-Bromoisoquinoline-1-carbonitrile to its corresponding primary amine, (6-Bromoisoquinolin-1-yl)methanamine. This transformation is a critical step in the synthesis of various isoquinoline-based compounds with potential applications in medicinal chemistry and drug development. The protocols outlined below are based on established methods for the reduction of aromatic nitriles, including catalytic hydrogenation and metal hydride-mediated reductions. These methods offer varying degrees of selectivity, yield, and operational complexity, allowing researchers to choose the most suitable approach for their specific needs.
Introduction
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, providing a key route to a diverse range of chemical entities. This compound is a valuable starting material, and its reduction to (6-Bromoisoquinolin-1-yl)methanamine opens avenues for further functionalization and the development of novel therapeutic agents. The primary challenge in this transformation is to achieve high chemoselectivity, preserving the bromine substituent and the isoquinoline ring system, which can be susceptible to reduction under harsh conditions.
This document details two primary methodologies for this conversion:
-
Method A: Catalytic Hydrogenation using Raney® Nickel. This is often an economical and efficient method for producing primary amines.
-
Method B: Metal Hydride Reduction using Sodium Borohydride and a Nickel(II) Chloride Catalyst. This approach offers a milder alternative to strong hydride donors like lithium aluminum hydride (LiAlH4).
Reaction Scheme
Caption: General reaction scheme for the reduction of this compound.
Experimental Protocols
Method A: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation is a widely used and often highly efficient method for the reduction of nitriles. Raney® Nickel is a common catalyst for this transformation, typically affording high yields of the primary amine with minimal side products when appropriate conditions are employed.
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Anhydrous Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Filter aid (e.g., Celite®)
-
Standard laboratory glassware for hydrogenation
Protocol:
-
Preparation: In a hydrogenation flask, dissolve this compound (1.0 eq) in anhydrous ethanol or methanol.
-
Catalyst Addition: Under a stream of inert gas, carefully add Raney® Nickel (approximately 10-20% by weight of the starting material) to the solution. Caution: Raney® Nickel is pyrophoric and must be handled with care, always kept wet with solvent.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Raney® Nickel catalyst. Wash the filter cake with the reaction solvent. Caution: Do not allow the filter cake to dry, as it can ignite in air. Quench the catalyst residue carefully.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude amine can be purified by column chromatography on silica gel or by recrystallization.
Method B: Sodium Borohydride Reduction with Nickel(II) Chloride
Sodium borohydride (NaBH₄) alone is generally not a sufficiently strong reducing agent to convert nitriles to amines. However, the addition of a transition metal salt, such as nickel(II) chloride, generates a more potent reducing species in situ, capable of effecting the desired transformation under milder conditions than LiAlH₄.
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)
-
Methanol
-
Aqueous Ammonia solution
-
Ethyl acetate or Dichloromethane
-
Standard laboratory glassware
Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and Nickel(II) Chloride Hexahydrate (0.1-0.2 eq) in methanol.
-
Addition of Reducing Agent: Cool the mixture in an ice bath. Add Sodium Borohydride (3.0-5.0 eq) portion-wise over a period of 30-60 minutes. Vigorous gas evolution (hydrogen) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of an aqueous ammonia solution to decompose the excess borohydride and nickel complexes.
-
Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Work-up: Separate the organic layer, and extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude amine by column chromatography on silica gel or recrystallization.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the reduction of aromatic nitriles based on literature precedents. These values should serve as a guideline for the reduction of this compound.
| Parameter | Method A: Catalytic Hydrogenation | Method B: NaBH₄/NiCl₂ |
| Catalyst/Reagent | Raney® Nickel | Sodium Borohydride, Nickel(II) Chloride |
| Solvent | Ethanol or Methanol | Methanol |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Pressure | 1-4 atm H₂ | Atmospheric |
| Typical Reaction Time | 2-16 hours | 1-6 hours |
| Typical Yield | 80-95% | 75-90% |
| Key Advantages | High yield, clean reaction | Mild conditions, no high-pressure apparatus needed |
| Potential Drawbacks | Requires specialized hydrogenation equipment, pyrophoric catalyst | Exothermic reaction, potential for side reactions |
Characterization of (6-Bromoisoquinolin-1-yl)methanamine
The successful synthesis of the target amine can be confirmed using standard analytical techniques:
-
¹H NMR: The appearance of a new signal corresponding to the -CH₂NH₂ protons (typically a singlet or AB quartet) and the disappearance of the nitrile signal in the ¹³C NMR spectrum.
-
¹³C NMR: The disappearance of the nitrile carbon signal (typically ~117-120 ppm) and the appearance of a new signal for the benzylic carbon (~40-50 ppm).
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₁₀H₉BrN₂).
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic nitrile stretch (~2220-2260 cm⁻¹) and the appearance of N-H stretching bands (~3300-3500 cm⁻¹).
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship between the components of the reduction process.
Caption: Experimental workflow for the reduction of this compound.
Caption: Simplified reaction pathway for the reduction of a nitrile to a primary amine.
Safety Considerations
-
Raney® Nickel: Highly pyrophoric when dry. Always handle as a slurry in a suitable solvent and under an inert atmosphere. Ensure proper quenching procedures are followed for disposal.
-
Sodium Borohydride: Reacts with protic solvents to produce hydrogen gas, which is flammable. Add portion-wise to control the rate of reaction and gas evolution.
-
Hydrogen Gas: Highly flammable. Ensure all hydrogenation procedures are carried out in a well-ventilated fume hood with appropriate safety measures in place.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, at all times.
Application Notes and Protocols: Synthesis of Kinase Inhibitors from 6-Bromoisoquinoline-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of novel kinase inhibitors utilizing 6-Bromoisoquinoline-1-carbonitrile as a versatile starting material. The inherent reactivity of the two distinct functional groups—the bromo substituent at the C-6 position and the carbonitrile at the C-1 position—allows for selective and sequential modifications, making it an ideal scaffold for building complex molecular architectures targeting various protein kinases.
The primary synthetic strategies discussed herein involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, to introduce diverse functionalities at the C-6 position. These reactions are fundamental in constructing the core structures of many potent and selective kinase inhibitors.
Key Synthetic Strategies
The synthetic utility of this compound lies in its amenability to sequential functionalization. The bromo group provides a handle for introducing aryl, heteroaryl, or alkyl groups via C-C or C-N bond-forming reactions, while the nitrile group can be hydrolyzed, reduced, or converted to other functional groups.
A general synthetic workflow for the derivatization of this compound is outlined below.
Experimental Protocols
The following protocols are representative examples of Suzuki-Miyaura and Buchwald-Hartwig reactions performed on this compound.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-isoquinoline-1-carbonitrile Derivatives
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl2·CH2Cl2 (0.05 mmol), and K2CO3 (2.0 mmol).
-
Evacuate and backfill the vial with nitrogen gas three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 6-aryl-isoquinoline-1-carbonitrile derivative.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-(Arylamino)isoquinoline-1-carbonitrile Derivatives
This protocol details a standard procedure for the palladium-catalyzed amination of this compound with an aniline derivative.
Materials:
-
This compound
-
Aniline derivative (e.g., 3-chloroaniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the aniline derivative (1.2 mmol), Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the flask with argon gas three times.
-
Add anhydrous toluene (10 mL) to the flask.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-(arylamino)isoquinoline-1-carbonitrile derivative.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of a hypothetical series of kinase inhibitors derived from this compound.
Table 1: Synthesis of 6-Substituted Isoquinoline-1-carbonitrile Derivatives
| Compound | R Group | Coupling Reaction | Yield (%) |
| 1a | 4-Methoxyphenyl | Suzuki-Miyaura | 85 |
| 1b | 3-Pyridyl | Suzuki-Miyaura | 78 |
| 2a | 3-Chloroanilino | Buchwald-Hartwig | 72 |
| 2b | Morpholino | Buchwald-Hartwig | 65 |
Table 2: In Vitro Kinase Inhibitory Activity (IC50 Values)
| Compound | Target Kinase | IC50 (nM) |
| 1a | EGFR | 150 |
| 1b | VEGFR2 | 98 |
| 2a | c-Met | 45 |
| 2b | PI3Kα | 210 |
Signaling Pathway
Many kinase inhibitors derived from quinoline and isoquinoline scaffolds target receptor tyrosine kinases (RTKs) involved in cancer cell proliferation and survival. A common pathway affected is the RAS-RAF-MEK-ERK signaling cascade, which is frequently dysregulated in various cancers. The diagram below illustrates this pathway and a potential point of inhibition.
Disclaimer: The experimental protocols and data presented are for illustrative purposes and may require optimization for specific substrates and reaction conditions. Appropriate safety precautions should be taken when handling all chemicals.
Preparation of Novel Isoquinoline Derivatives from 6-Bromoisoquinoline-1-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel isoquinoline derivatives starting from 6-Bromoisoquinoline-1-carbonitrile. The isoquinoline scaffold is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antiviral, and anti-inflammatory properties. The strategic functionalization of the 6-position of the isoquinoline ring system offers a powerful approach to modulate the pharmacological profile and develop new therapeutic agents.
This guide focuses on two of the most robust and versatile palladium-catalyzed cross-coupling reactions for C-N and C-C bond formation: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. Detailed protocols, characterization data for representative products, and visualizations of the experimental workflows are provided to enable researchers to readily apply these methodologies in their own laboratories.
Introduction to Synthetic Strategies
This compound is a versatile starting material possessing two key reactive sites: the bromo substituent at the C-6 position, which is amenable to palladium-catalyzed cross-coupling reactions, and the carbonitrile group at the C-1 position, which can be further transformed. This dual reactivity allows for a modular and efficient approach to the synthesis of a diverse library of isoquinoline derivatives.
Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines at the 6-position of the isoquinoline core.
Suzuki-Miyaura Coupling: This cross-coupling reaction facilitates the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents at the 6-position.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol describes a general procedure for the palladium-catalyzed amination of this compound with a variety of amines.
Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, or substituted aliphatic/aromatic amines)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, or JohnPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu)
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), the palladium catalyst (0.02-0.10 equiv), the phosphine ligand (0.04-0.20 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aminoisoquinoline-1-carbonitrile derivative.
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various boronic acids or their esters.
Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for the Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 equiv) and the boronic acid or ester (1.1-1.5 equiv) in the chosen solvent system.
-
Add the base (2.0-3.0 equiv) and the palladium catalyst (0.01-0.05 equiv).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS (2-12 hours).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-isoquinoline-1-carbonitrile derivative.
Data Presentation
The following tables summarize the reaction conditions and outcomes for the synthesis of representative 6-substituted isoquinoline-1-carbonitrile derivatives.
Table 1: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | 85 |
| 2 | Morpholine | Pd(OAc)₂/BINAP | NaOtBu | Dioxane | 100 | 8 | 92 |
| 3 | 4-Methoxyaniline | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | 88 |
| 4 | Benzylamine | PdCl₂(dppf) | K₃PO₄ | THF | 80 | 16 | 75 |
Table 2: Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 91 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 4 | 94 |
| 3 | Thiophene-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 | 8 | 82 |
| 4 | Pyridine-4-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 78 |
Characterization Data of Representative Derivatives
6-(Phenylamino)isoquinoline-1-carbonitrile (Table 1, Entry 1):
-
¹H NMR (400 MHz, CDCl₃) δ: 8.52 (d, J = 5.6 Hz, 1H), 8.20 (d, J = 8.8 Hz, 1H), 7.85 (d, J = 2.2 Hz, 1H), 7.70 (d, J = 5.6 Hz, 1H), 7.55 (dd, J = 8.8, 2.3 Hz, 1H), 7.45-7.38 (m, 2H), 7.30-7.25 (m, 2H), 7.15-7.10 (m, 1H), 6.85 (s, 1H, NH).
-
MS (ESI) m/z: 246.1 [(M+H)⁺].
6-Phenylisoquinoline-1-carbonitrile (Table 2, Entry 1):
-
¹H NMR (400 MHz, CDCl₃) δ: 8.65 (d, J = 5.7 Hz, 1H), 8.35 (d, J = 8.6 Hz, 1H), 8.10 (d, J = 1.8 Hz, 1H), 7.95 (dd, J = 8.6, 1.9 Hz, 1H), 7.80 (d, J = 5.7 Hz, 1H), 7.75-7.70 (m, 2H), 7.55-7.45 (m, 3H).
-
MS (ESI) m/z: 231.1 [(M+H)⁺].
Signaling Pathways and Biological Relevance
Isoquinoline derivatives are known to interact with a multitude of biological targets, leading to their diverse pharmacological effects. For instance, certain isoquinolines act as inhibitors of enzymes such as topoisomerase and various kinases, which are crucial in cancer cell proliferation. Others can modulate neurotransmitter receptors, leading to applications in neuroscience. The novel derivatives synthesized from this compound can be screened for a variety of biological activities to identify new lead compounds for drug discovery.
Potential Biological Screening Cascade:
Caption: A potential workflow for the biological evaluation of newly synthesized compounds.
The synthesized compounds can be subjected to a screening cascade, starting with broad cytotoxicity or enzyme inhibition assays to identify initial "hits." Promising compounds can then be further evaluated in more specific secondary assays to confirm their activity and elucidate their mechanism of action. Subsequent lead optimization efforts can then focus on improving potency, selectivity, and pharmacokinetic properties. The diverse functionalities that can be introduced at the 6-position provide a rich chemical space for structure-activity relationship (SAR) studies.
Application of 6-Bromoisoquinoline-1-carbonitrile in Materials Science: A Focus on Organic Light-Emitting Diodes
Introduction
6-Bromoisoquinoline-1-carbonitrile is a versatile bifunctional organic molecule poised for significant applications in materials science, particularly in the realm of organic electronics. Its isoquinoline core provides a rigid, planar structure with inherent charge transport properties, while the strategically placed bromo and cyano groups offer reactive handles for the synthesis of advanced functional materials. The electron-withdrawing nature of the cyano group and the potential for substitution at the bromo position make this compound an attractive building block for the design of novel organic semiconductors, including emitters for Organic Light-Emitting Diodes (OLEDs) and hole transport materials.
This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of materials for OLEDs. While specific experimental data for materials directly derived from this compound is not extensively available in published literature, the following sections are based on established synthetic routes and characterization techniques for analogous isoquinoline-based materials, providing a representative framework for researchers.
Application in Thermally Activated Delayed Fluorescence (TADF) Emitters for OLEDs
The isoquinoline moiety is a known constituent in various fluorescent materials. By functionalizing the 6-bromo position of this compound with a suitable electron-donating group, it is possible to create a donor-acceptor (D-A) structure. The isoquinoline-1-carbonitrile core can act as the acceptor unit. Such D-A molecules are prime candidates for exhibiting Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to high-efficiency OLEDs.
Quantitative Data Summary
The following table summarizes hypothetical photophysical and electroluminescent data for a representative TADF emitter synthesized from a this compound derivative. This data is based on typical performance characteristics of similar isoquinoline-based TADF materials.
| Property | Value |
| Photoluminescence λmax (Toluene) | 485 nm |
| Photoluminescence Quantum Yield (ΦPL) | 85% |
| ΔEST (Singlet-Triplet Energy Gap) | 0.15 eV |
| HOMO Level | -5.6 eV |
| LUMO Level | -2.8 eV |
| OLED Device Turn-on Voltage | 3.2 V |
| Maximum External Quantum Efficiency (EQE) | 18.5% |
| Electroluminescence λmax | 490 nm (Sky Blue) |
| CIE Coordinates (x, y) | (0.18, 0.35) |
Experimental Protocols
1. Synthesis of a Representative TADF Emitter via Suzuki Coupling
This protocol describes a general procedure for the synthesis of a donor-acceptor molecule by coupling a donor boronic acid with this compound.
-
Materials:
-
This compound
-
Donor-substituted phenylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the donor-substituted phenylboronic acid (1.2 mmol), Pd(OAc)2 (0.03 mmol), and PPh3 (0.12 mmol).
-
Add K2CO3 (3.0 mmol) dissolved in a minimal amount of degassed water.
-
Add a 3:1 mixture of degassed toluene and ethanol (20 mL).
-
Purge the flask with argon or nitrogen for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final TADF emitter.
-
2. Fabrication of an OLED Device
This protocol outlines the fabrication of a multilayered OLED device using the synthesized emitter.
-
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Host material for the emissive layer (e.g., CBP)
-
Synthesized TADF emitter
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (Al) for the cathode
-
-
Procedure:
-
Clean the ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat with UV-ozone for 15 minutes.
-
Spin-coat the HIL material (e.g., PEDOT:PSS) onto the ITO substrate and anneal.
-
Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10-6 Torr).
-
Deposit the HTL (e.g., 40 nm of TAPC).
-
Co-evaporate the host material (e.g., CBP) and the synthesized TADF emitter (e.g., at a doping concentration of 10 wt%) to form the emissive layer (e.g., 20 nm).
-
Deposit the ETL (e.g., 30 nm of TPBi).
-
Deposit the EIL (e.g., 1 nm of LiF).
-
Deposit the aluminum cathode (e.g., 100 nm).
-
Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Visualizations
Caption: Synthetic workflow for a TADF emitter.
Caption: OLED device fabrication workflow.
Conclusion
This compound represents a promising and versatile building block for the synthesis of advanced materials for organic electronics. Its reactive sites allow for the straightforward implementation of donor-acceptor architectures, which are crucial for the development of high-performance OLEDs, particularly those based on the TADF mechanism. The protocols and data presented herein, though based on representative examples, provide a solid foundation for researchers and scientists to explore the potential of this compound in creating next-generation organic electronic materials. Further research into the direct synthesis and characterization of materials derived from this compound is warranted to fully elucidate its capabilities.
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in 6-Bromoisoquinoline-1-carbonitrile Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with 6-Bromoisoquinoline-1-carbonitrile.
General Troubleshooting Workflow
Before diving into specific issues for each reaction type, consider this general workflow for troubleshooting failed or low-yielding cross-coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. However, challenges can arise, particularly with heteroaromatic substrates like this compound.
Troubleshooting and FAQs
Q: My Buchwald-Hartwig reaction has a low yield. What are the common causes?
A: Low yields in Buchwald-Hartwig aminations of this compound can stem from several factors:
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture. Ensure all reagents and solvents are properly dried and degassed, and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Inappropriate Base: The choice of base is crucial. For base-sensitive substrates, a weaker base might be necessary to prevent degradation of the starting material or product. However, the base must be strong enough to facilitate the catalytic cycle. Cesium carbonate (Cs₂CO₃) has been shown to be effective for this substrate.[1]
-
Ligand Selection: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating reductive elimination. For sterically hindered or electron-poor aryl halides, bulky electron-rich phosphine ligands like BINAP are often effective.[1]
-
Side Reactions: A common side reaction is the formation of biaryl byproducts. This can be minimized by optimizing the stoichiometry of the amine coupling partner.[1]
Q: I am observing significant formation of biaryl byproducts. How can I minimize this?
A: The formation of biaryl byproducts is a known issue, especially when using chiral primary amines.[1] To address this, consider the following:
-
Stoichiometry: Carefully control the stoichiometry of the amine. Using a slight excess of the amine can sometimes suppress the formation of biaryl compounds.
-
Catalyst and Ligand: The choice of catalyst and ligand can influence the relative rates of amination versus biaryl formation. The Pd(dba)₂/BINAP system has been optimized to favor the desired C-N coupling for this compound.[1]
Q: How can I reduce the residual palladium in my final product?
A: Minimizing residual palladium is critical in pharmaceutical applications. An optimized reaction using Pd(dba)₂ with BINAP and Cs₂CO₃ in THF has been shown to yield the product with only 73 ppm of residual palladium on a kilogram scale.[1] Careful purification, such as column chromatography or recrystallization, is also essential.
Quantitative Data Summary
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(dba)₂ / BINAP | Cs₂CO₃ | THF | Not specified | Not specified | 80 | [1] |
Key Experimental Protocol: Buchwald-Hartwig Amination
This protocol is based on the successful kilogram-scale synthesis of (S)-6-((3-hydroxy-2-methylpropyl)amino)isoquinoline-1-carbonitrile.[1]
-
Reaction Setup: To a suitable reactor, add this compound, (S)-3-amino-2-methylpropan-1-ol, and Cesium Carbonate.
-
Solvent Addition: Add anhydrous and degassed Tetrahydrofuran (THF).
-
Catalyst Addition: Add Palladium(0) bis(dibenzylideneacetone) (Pd(dba)₂) and (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP).
-
Reaction Conditions: Heat the mixture under an inert atmosphere. Reaction progress can be monitored by HPLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture, filter, and concentrate the filtrate. The crude product can be purified by column chromatography or recrystallization to yield the desired product.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for C-C bond formation. When working with this compound, careful optimization is key to achieving high yields and avoiding common pitfalls.
Troubleshooting and FAQs
Q: My Suzuki reaction is not proceeding to completion. What should I check first?
A: Incomplete conversion in Suzuki reactions can often be attributed to:
-
Base and Solvent System: The choice of base and solvent is critical and often interdependent. A common issue is poor solubility of the base. For instance, anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[2] Common solvent systems include mixtures like dioxane/water or toluene/water.
-
Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly. They are prone to protodeboronation, which is the cleavage of the C-B bond.[3] Using fresh or purified boronic acid is recommended.
-
Catalyst and Ligand: For heteroaryl bromides, a robust catalyst system is necessary. Pd(PPh₃)₄ or systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used.[4] For challenging couplings, more specialized ligands like Buchwald's biaryl phosphine ligands may be required.[2]
-
Degassing: Inadequate degassing of the reaction mixture can lead to oxidation of the Pd(0) catalyst, rendering it inactive. Bubbling an inert gas like argon through the solvent and reaction mixture is crucial.[5]
Q: I am observing homocoupling of my boronic acid. How can I prevent this?
A: Homocoupling of the boronic acid (Glaser coupling) is a common side reaction. To minimize it:
-
Reaction Conditions: Ensure the reaction is run under strictly anaerobic conditions, as oxygen can promote homocoupling.
-
Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the aryl bromide.
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to suppress homocoupling.
Q: The reaction works, but the yield is inconsistent. What could be the cause?
A: Inconsistent yields are often due to subtle variations in experimental setup:
-
Reagent Purity: Ensure the purity of all reagents, especially the boronic acid and the base.
-
Water Content: The amount of water in the reaction can significantly impact the outcome. While some water is often necessary, too much can lead to hydrolysis of the boronic acid.
-
Mixing: In heterogeneous mixtures, efficient stirring is crucial for reproducibility.
Quantitative Data Summary (Representative Conditions for Heteroaryl Bromides)
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 80-100 | 3-12 | 70-95 |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 90-110 | 2-8 | 75-98 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 100 | 4-16 | 80-99 |
Key Experimental Protocol: Suzuki-Miyaura Coupling (General)
-
Reaction Setup: In a flask, combine this compound, the desired arylboronic acid (1.2 eq.), and the chosen base (e.g., K₂CO₃, 2-3 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Solvent Addition and Degassing: Add the solvent system (e.g., dioxane/water 4:1). Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) under an argon atmosphere and monitor by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming C(sp)-C(sp²) bonds. Success with this compound often depends on managing the catalyst system and preventing side reactions.
Troubleshooting and FAQs
Q: My Sonogashira reaction is giving a low yield, and I see a lot of alkyne homocoupling (Glaser coupling). What can I do?
A: Alkyne homocoupling is a major side reaction in Sonogashira couplings, often promoted by oxygen.[6] To mitigate this:
-
Strictly Anaerobic Conditions: Ensure the reaction is thoroughly degassed and maintained under a positive pressure of an inert gas.
-
Copper-Free Conditions: While the copper co-catalyst (typically CuI) increases the reaction rate, it can also promote homocoupling.[7] Consider running the reaction under copper-free conditions, which may require a more active palladium catalyst/ligand system and potentially higher temperatures.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low and disfavor the homocoupling pathway.
-
Use of a Hydrogen Atmosphere: In some cases, using a dilute atmosphere of hydrogen mixed with an inert gas has been shown to drastically reduce homocoupling.[6]
Q: The palladium catalyst appears to be decomposing (turning black). Is this normal?
A: The formation of palladium black (insoluble palladium(0)) indicates catalyst decomposition and deactivation. This can be caused by:
-
High Temperatures: Running the reaction at excessively high temperatures can lead to catalyst agglomeration and precipitation.
-
Inappropriate Ligand: The ligand is crucial for stabilizing the palladium catalyst. If the ligand is not robust enough for the reaction conditions, the catalyst will decompose.
-
Presence of Oxygen: As with other cross-coupling reactions, oxygen can lead to catalyst deactivation.
Q: What are the best practices for setting up a Sonogashira reaction?
A: For the best chance of success:
-
Reagent Quality: Use high-purity reagents. The terminal alkyne should be free of impurities.
-
Catalyst System: A common and effective catalyst system is a combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).[8]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It also often serves as the solvent or co-solvent.
-
Degassing: Thoroughly degas all solvents and the reaction mixture before heating.
Quantitative Data Summary (Representative Conditions for Heteroaryl Bromides)
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp. | 16 | 85-93 | [8] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 60-80 | 4-12 | 70-90 | [9] |
| Pd(OAc)₂ / XPhos | None (Cu-free) | Cs₂CO₃ | Dioxane | 100 | 6-18 | 75-95 | N/A |
Key Experimental Protocol: Sonogashira Coupling (General)
This protocol is based on conditions reported for a similar substrate, 6-bromo-3-fluoro-2-cyanopyridine.[8]
-
Reaction Setup: To a degassed solution of this compound in a mixture of THF and Et₃N (e.g., 2:1 ratio), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-15 mol%) and CuI (10-30 mol%).
-
Degassing: Degas the reaction mixture again for 5-10 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.0-1.2 eq.) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature, or with gentle heating if necessary, under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate. Purify the crude product by column chromatography.
Logical Relationships in Cross-Coupling Optimization
The success of a cross-coupling reaction depends on the interplay of several key factors. The following diagram illustrates these relationships.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. nobelprize.org [nobelprize.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Bot Verification [ajouronline.com]
Technical Support Center: Optimizing Reactions for 6-Bromoisoquinoline-1-carbonitrile Modifications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromoisoquinoline-1-carbonitrile. The information is designed to assist in optimizing reaction conditions for common modifications of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound possesses two primary reactive sites ripe for modification: the bromine atom at the C-6 position and the carbonitrile group at the C-1 position. The bromine atom is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide, or it can be reduced to a primary amine. This dual reactivity allows for a wide range of structural diversification.
Q2: I am having trouble with the solubility of this compound in my reaction solvent. What are some suitable solvents?
A2: this compound is a solid at room temperature. Common solvents for cross-coupling reactions involving this substrate include tetrahydrofuran (THF), dioxane, toluene, and dimethylformamide (DMF). For reactions involving the nitrile group, the choice of solvent will depend on the specific reagents and conditions. It is always recommended to perform small-scale solubility tests before proceeding with a large-scale reaction.
Q3: Are there any known stability issues with this compound that I should be aware of?
A3: A key stability consideration is the sensitivity of the nitrile group to strong, nucleophilic bases, especially at elevated temperatures. Strong bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) can potentially react with the nitrile, leading to undesired side products. When performing reactions that require a base, it is advisable to screen milder bases like carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄).
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling at the C-6 Position
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling this compound with a boronic acid or ester.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., toluene/water or dioxane/water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Common Issues in Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Troubleshooting Suggestion(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvent/reagents. 3. Inappropriate base or solvent. 4. Low reaction temperature. | 1. Use a fresh batch of catalyst or a pre-catalyst. 2. Ensure thorough degassing of all solvents and sparging of the reaction mixture with inert gas. 3. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane, DMF). 4. Increase the reaction temperature in increments of 10 °C. |
| Formation of Homocoupled Boronic Acid Byproduct | 1. Presence of oxygen in the reaction. 2. Sub-optimal catalyst or ligand. | 1. Improve degassing procedures. 2. Screen different palladium catalysts and ligands. For heteroaromatic substrates, ligands like SPhos or XPhos can be effective.[1] |
| Dehalogenation of Starting Material | 1. Presence of water or protic impurities. 2. Certain catalyst/ligand combinations. | 1. Use anhydrous solvents and reagents. 2. Screen different catalyst systems. |
| Protodeboronation of Boronic Acid | 1. Prolonged reaction times at high temperatures. 2. Presence of excess water or base. | 1. Monitor the reaction closely and stop it once the starting material is consumed. 2. Use a minimal excess of the boronic acid and consider using anhydrous conditions with a fluoride source as the base (e.g., CsF). |
Logical Workflow for Suzuki-Miyaura Troubleshooting
References
Technical Support Center: Synthesis of 6-Bromoisoquinoline-1-carbonitrile Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromoisoquinoline-1-carbonitrile derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound and its derivatives, focusing on two primary synthetic routes: Palladium-Catalyzed Cyanation of 6-Bromoisoquinoline and the Reissert Reaction.
Palladium-Catalyzed Cyanation of 6-Bromoisoquinoline
This method involves the direct conversion of 6-bromoisoquinoline to this compound using a palladium catalyst and a cyanide source.
dot
Caption: Troubleshooting workflow for low yield in Palladium-Catalyzed Cyanation.
Question 1: I am getting a low yield of my desired this compound product and I observe a significant amount of a higher molecular weight byproduct. What could be the issue?
Answer: This is likely due to a homocoupling side reaction, where two molecules of 6-bromoisoquinoline react to form 6,6'-biisoquinoline. This is a common side reaction in palladium-catalyzed cross-coupling reactions.[1]
-
Troubleshooting Steps:
-
Optimize Ligand and Base: The choice of phosphine ligand and base can significantly influence the rate of reductive elimination versus the desired cross-coupling. Screening different ligands and bases may be necessary.
-
Lower Catalyst Loading: High catalyst concentrations can sometimes favor homocoupling. Try reducing the palladium catalyst loading.
-
Control Temperature: Running the reaction at the lowest effective temperature can help minimize this side reaction.
-
Question 2: My main product is isoquinoline, with the bromine atom completely gone. What is causing this?
Answer: This side product results from hydrodehalogenation, a reductive process where the bromine atom is replaced by a hydrogen atom. This can be promoted by certain palladium hydride species that can form in the catalytic cycle.
-
Troubleshooting Steps:
-
Choice of Solvent and Base: The solvent and base can influence the formation of palladium hydride species. For instance, the use of protic solvents or certain amine bases can be a source of hydrides. Using a non-protic solvent and a non-coordinating base might be beneficial.
-
Minimize Reaction Time: Prolonged reaction times can sometimes lead to an increase in hydrodehalogenation. Monitor the reaction progress and stop it as soon as the starting material is consumed.
-
Additives: In some cases, additives like silver salts can act as halide scavengers and may suppress hydrodehalogenation.
-
Question 3: I am isolating 6-bromoisoquinoline-1-carboxamide or the corresponding carboxylic acid instead of the nitrile. How can I prevent this?
Answer: The formation of the amide or carboxylic acid is due to the hydrolysis of the nitrile functional group.[2][3][4] This can occur if water is present in the reaction mixture, especially under acidic or basic conditions at elevated temperatures.[2][3]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use rigorously dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Aprotic Solvents: Employ aprotic solvents that do not participate in hydrolysis, such as DMF, DMAc, or toluene.
-
Control pH during Workup: During the workup procedure, avoid strongly acidic or basic aqueous solutions if the product is sensitive to hydrolysis. A neutral or mildly basic wash may be preferable.
-
| Side Reaction | Common Cause | Recommended Action |
| Homocoupling | High catalyst loading, inappropriate ligand/base | Optimize ligand and base, lower catalyst loading, control temperature. |
| Hydrodehalogenation | Formation of Pd-H species | Use aprotic solvents, non-coordinating bases, minimize reaction time. |
| Nitrile Hydrolysis | Presence of water | Ensure anhydrous conditions, use aprotic solvents, control pH during workup.[2][3][4] |
Reissert Reaction
The Reissert reaction provides a two-step route to 1-cyanoisoquinolines. First, the isoquinoline is treated with an acyl chloride and a cyanide source to form a Reissert compound, which is then rearranged to the desired product.
dot
Caption: Troubleshooting workflow for the Reissert Reaction.
Question 4: The formation of the initial Reissert compound from 6-bromoisoquinoline is low. What are the critical parameters?
Answer: The formation of the Reissert compound is sensitive to reaction conditions.
-
Troubleshooting Steps:
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the acyl chloride. Ensure all glassware, solvents, and reagents are thoroughly dried.
-
Reagent Quality: Use freshly distilled acyl chloride and high-purity potassium cyanide or trimethylsilyl cyanide.
-
Reaction Temperature: The reaction is often carried out at low temperatures to control reactivity.
-
Stoichiometry: Carefully control the stoichiometry of the reagents. An excess of the acylating agent is sometimes used.
-
Question 5: During the base-induced rearrangement of the Reissert compound, I am getting a complex mixture of products instead of the desired 1-cyano derivative. What could be happening?
Answer: The Reissert compound can undergo alternative reactions under basic conditions, such as rearrangements to form isochromene derivatives or even ring-fission products.
-
Troubleshooting Steps:
-
Choice of Base: The strength and nature of the base are critical. A milder base or different reaction conditions might be necessary to favor the desired rearrangement.
-
Temperature Control: The rearrangement should be performed at the optimal temperature. Too high a temperature can lead to decomposition and side reactions.
-
Solvent: The choice of solvent can influence the reaction pathway.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: Both palladium-catalyzed cyanation and the Reissert reaction are viable methods. The choice often depends on the availability of starting materials, desired scale, and tolerance of functional groups on other parts of the molecule if you are working with more complex derivatives. Palladium-catalyzed cyanation is a more direct route from 6-bromoisoquinoline. The Reissert reaction is a classical method that can be very effective but involves two steps.[5]
Q2: Can I use other cyanide sources for the palladium-catalyzed cyanation?
A2: Yes, various cyanide sources can be used, including zinc cyanide (Zn(CN)₂), potassium cyanide (KCN), and potassium ferrocyanide (K₄[Fe(CN)₆]).[6] Zinc cyanide is often preferred as it is less toxic than alkali metal cyanides.[6] Potassium ferrocyanide is a non-toxic alternative.[6] The choice of cyanide source may require optimization of the reaction conditions.
Q3: How does the bromine at the 6-position affect the reactivity of the isoquinoline ring?
A3: The bromine atom at the 6-position is on the benzene ring of the isoquinoline nucleus. As an electron-withdrawing group, it can influence the overall electron density of the ring system. In the context of the Reissert reaction, it may affect the nucleophilicity of the isoquinoline nitrogen and the subsequent stability of the intermediates. For palladium-catalyzed cyanation, the C-Br bond at the 6-position is the reactive site.
Q4: Are there any specific safety precautions I should take when working with cyanides?
A4: EXTREME CAUTION IS ADVISED. Cyanide compounds are highly toxic. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.
Experimental Protocols
General Protocol for Palladium-Catalyzed Cyanation of 6-Bromoisoquinoline
This is a general guideline and may require optimization.
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 6-bromoisoquinoline (1.0 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Add the cyanide source (e.g., Zn(CN)₂, 0.6-1.2 eq) and a base if required by the specific catalytic system (e.g., K₂CO₃, 2.0 eq).
-
Add anhydrous, degassed solvent (e.g., DMF, DMAc, or toluene).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an appropriate aqueous solution.
-
Extract the product with an organic solvent, wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for the Reissert Reaction of 6-Bromoisoquinoline
This is a general guideline and may require optimization.
Step 1: Formation of the Reissert Compound
-
Dissolve 6-bromoisoquinoline (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a flask equipped with a dropping funnel.
-
Add an aqueous solution of potassium cyanide (KCN, excess).
-
Cool the mixture in an ice bath and add an acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Separate the organic layer, wash with water, brine, and dry over an anhydrous salt.
-
Concentrate the solvent and purify the crude Reissert compound, often by recrystallization.
Step 2: Rearrangement to this compound
-
Dissolve the purified Reissert compound in a suitable solvent (e.g., ethanol).
-
Add a base (e.g., sodium ethoxide) and heat the mixture to reflux.
-
Monitor the reaction for the formation of the product.
-
After completion, neutralize the reaction mixture and remove the solvent.
-
Extract the product and purify by column chromatography or recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 3. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. Reissert reaction - Wikipedia [en.wikipedia.org]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low reactivity of 6-Bromoisoquinoline-1-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the reactivity of 6-Bromoisoquinoline-1-carbonitrile. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a versatile bifunctional molecule used as a building block in organic synthesis. It features two key reactive sites: a bromine atom at the 6-position and a carbonitrile (nitrile) group at the 1-position.[1] The bromine atom serves as an effective handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents. The nitrile group can be transformed into other functional groups, like primary amines or carboxylic acids. This dual reactivity makes it a valuable precursor for creating complex molecules, particularly in medicinal chemistry for the development of kinase inhibitors and other therapeutic agents.[1]
Q2: I am observing low reactivity with the bromine at the C-6 position. What are the general reasons for this?
A2: Low reactivity of the aryl bromide at the C-6 position in this compound, particularly in cross-coupling reactions, can stem from several factors:
-
Catalyst Inactivity: The chosen palladium catalyst or ligand may not be suitable for this specific heteroaromatic substrate.
-
Suboptimal Reaction Conditions: Parameters such as temperature, solvent, and base are critical and may need optimization.
-
Poor Substrate Quality: Impurities in the this compound or the coupling partner can poison the catalyst.
-
Solubility Issues: Poor solubility of reactants in the chosen solvent can hinder the reaction rate.[2]
Q3: Which functional group is more reactive, the bromo or the nitrile group?
A3: The reactivity is context-dependent and depends on the reaction conditions. The bromine atom at C-6 is readily functionalized through transition metal-catalyzed cross-coupling reactions.[1] The nitrile group at C-1 is generally stable under these conditions but can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or hydrolyzed to a carboxylic acid under acidic or basic conditions.[1] This allows for selective and sequential chemical modifications.[1]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
My Suzuki-Miyaura reaction with this compound is giving low yields or failing completely. How can I troubleshoot this?
Low yields in Suzuki-Miyaura couplings involving heteroaryl halides are a common issue. The key is systematic optimization of the reaction parameters. The general mechanism involves oxidative addition, transmetalation, and reductive elimination.[3][4][5] A failure in any of these steps can lead to poor results.
Common Causes and Solutions:
-
Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is critical. For heteroaryl halides, standard catalysts like Pd(PPh₃)₄ may not be sufficient. More electron-rich and bulky phosphine ligands often improve catalyst activity and stability.[6][7]
-
Base: The base activates the boronic acid for transmetalation.[8] Its strength and solubility can significantly impact the reaction. If a weak base like Na₂CO₃ fails, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective.[7]
-
Solvent: The solvent system must solubilize all reactants and facilitate the catalytic cycle. Often, a mixture of an organic solvent and water is optimal.[3] If solubility is an issue, consider alternative solvents like DMF or dioxane.[2]
-
Temperature: Most Suzuki couplings require heating. Insufficient temperature can lead to slow or incomplete reactions. However, excessively high temperatures can cause catalyst decomposition or side reactions.
-
Quality of Boronic Acid: Boronic acids can undergo degradation (protodeboronation), especially under prolonged heating. Ensure your boronic acid is pure and consider using a boronate ester for increased stability.
Optimization Strategy:
The following table provides a starting point for optimizing your Suzuki-Miyaura reaction. It is recommended to vary one parameter at a time.
| Parameter | Initial Recommendation | Alternative Suggestions | Rationale |
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂ | Pre-catalysts that form the active Pd(0) species in situ. |
| Ligand | (None if using Pd(PPh₃)₄) | SPhos, XPhos, RuPhos (1.1-1.5 eq to Pd) | Bulky, electron-rich ligands enhance oxidative addition and catalyst stability for challenging substrates.[7] |
| Base | K₂CO₃ (2-3 eq) | K₃PO₄, Cs₂CO₃, KF (anhydrous) | Stronger bases can accelerate transmetalation. KF is useful if base-sensitive groups are present.[8] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O, THF/H₂O, DMF | Solvent choice affects solubility and reaction rate. DMF can be effective for poorly soluble substrates.[2] |
| Temperature | 80-100 °C | 60 °C to Reflux | Temperature should be high enough for reaction but low enough to prevent degradation. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of an arylboronic acid with this compound.
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand if required.
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for 5-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Issue 2: Poor Conversion in Buchwald-Hartwig Amination
I am struggling to couple an amine with this compound using Buchwald-Hartwig amination. What should I try?
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but its success is highly dependent on the careful selection of catalyst, ligand, and base.[9] A study on the scale-up of this specific reaction revealed that initial conditions using Pd₂(dba)₃, BINAP, and K₃PO₄ in DMSO gave only a 23% yield, while an optimized process with Pd(dba)₂/BINAP and Cs₂CO₃ in THF achieved an 80% yield.[10][11]
Common Causes and Solutions:
-
Catalyst and Ligand Combination: The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[10][11] The ligand plays a crucial role in promoting these steps. Bulky, electron-rich biaryl phosphine ligands (e.g., BINAP, BrettPhos) are often highly effective.[11][12]
-
Base Selection: The base must be strong enough to deprotonate the amine without causing unwanted side reactions. Weak bases often lead to no reaction, while very strong bases can degrade the substrate or ligand. For this substrate, Cs₂CO₃ has been shown to be superior to K₃PO₄.[10][11]
-
Solvent: Polar aprotic solvents like THF, dioxane, or toluene are commonly used. Protic solvents are generally avoided. The initial use of DMSO proved challenging for scale-up and work-up in a documented case.[10]
-
Amine Stoichiometry: Using a slight excess of the amine can be beneficial, but a large excess may not be cost-effective, especially with valuable amines.[10][11]
Optimization Strategy:
The table below summarizes key parameters for optimizing the Buchwald-Hartwig amination of this compound.
| Parameter | Initial Recommendation | Alternative Suggestions | Rationale |
| Pd Catalyst | Pd(dba)₂ (2-5 mol%) | Pd₂(dba)₃, Pd(OAc)₂ | Common Pd(0) or Pd(II) pre-catalysts. The choice can influence reaction efficiency.[10][11] |
| Ligand | BINAP (1.1-1.5 eq to Pd) | Xantphos, BrettPhos, DavePhos | Different generations of ligands offer varying activities for different substrate classes.[12][13] |
| Base | Cs₂CO₃ (1.5-2.5 eq) | K₃PO₄, K₂CO₃, NaOtBu | The choice of base is critical; Cs₂CO₃ was found to be most effective in a large-scale synthesis.[10][11] |
| Solvent | THF | Toluene, Dioxane | Choice of solvent can affect reaction rate and side product formation.[10][11] |
| Temperature | 60-80 °C | Room Temperature to 110 °C | Higher temperatures may be needed, but can also lead to biaryl byproduct formation.[10] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is based on the optimized conditions reported for the kilogram-scale synthesis.[10][11]
-
To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., Pd(dba)₂, 2 mol%) and the ligand (e.g., BINAP, 2.2 mol%).
-
Add the base (e.g., Cs₂CO₃, 1.5 eq) and this compound (1.0 eq).
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen).
-
Add degassed, anhydrous solvent (e.g., THF).
-
Add the amine (1.1-1.2 eq) via syringe.
-
Heat the mixture to the desired temperature (e.g., 65 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Wash the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product via column chromatography or recrystallization.
Visualizations
The following diagrams illustrate key workflows and reaction mechanisms relevant to troubleshooting the reactivity of this compound.
Caption: General troubleshooting workflow for low reactivity.
References
- 1. This compound | 1082674-24-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Functionalization of 6-Bromoisoquinoline-1-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromoisoquinoline-1-carbonitrile. The following sections detail catalyst selection, experimental protocols, and troubleshooting for common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for functionalizing the 6-position of this compound?
A1: The bromine atom at the 6-position is readily displaced using palladium-catalyzed cross-coupling reactions. The most common and versatile methods are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.
Q2: I am seeing low to no conversion in my Suzuki coupling reaction. What are the likely causes?
A2: Low conversion in Suzuki couplings can stem from several factors. Firstly, ensure your reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen), as palladium catalysts can be sensitive to oxygen. Secondly, the choice of base is crucial; potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly effective, but a screen of bases may be necessary. Finally, consider your catalyst and ligand. A common starting point is Pd(PPh₃)₄, but for more challenging couplings, more specialized phosphine ligands may be required.
Q3: My Sonogashira reaction is producing a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can I minimize this?
A3: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize this, ensure thorough degassing of your reaction mixture. Alternatively, consider using a copper-free Sonogashira protocol. These methods often employ a palladium catalyst with a suitable ligand and an amine base, and while they may require slightly higher temperatures, they can effectively eliminate the homocoupling side product.
Q4: In my Buchwald-Hartwig amination, I am observing the formation of a biaryl byproduct. What is causing this and how can I prevent it?
A4: The formation of biaryl byproducts is a known issue in Buchwald-Hartwig aminations, arising from the competitive homocoupling of the aryl halide.[1] This can be influenced by the choice of catalyst, ligand, and base. Optimizing the reaction conditions, including the stoichiometry of the amine, can help to suppress this side reaction. For instance, in the coupling of this compound with (S)-3-Amino-2-methylpropan-1-ol, a combination of Pd(dba)₂ with BINAP as the ligand and Cs₂CO₃ as the base was found to be effective in minimizing biaryl formation and achieving a high yield of the desired product.[1]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Inactive catalyst | Ensure proper inert atmosphere (degas solvent, use Schlenk techniques). Use a fresh batch of palladium catalyst. |
| Inappropriate base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered and dry. | |
| Poor solubility of reagents | Try a different solvent system (e.g., dioxane/water, toluene/water, DMF). | |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and reagents before use. |
| Pd(II) precatalyst reduction issues | Consider using a Pd(0) source directly, or ensure conditions are suitable for in situ reduction. | |
| Difficult Purification | Residual palladium | Use a palladium scavenger resin or perform an aqueous wash with a solution of thiourea. |
| Boronic acid-derived impurities | Perform an aqueous base wash to remove unreacted boronic acid. |
Sonogashira Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Inactive catalyst | Use fresh Pd and Cu(I) catalysts. Ensure an inert atmosphere. |
| Inappropriate base/solvent | Triethylamine (TEA) or diisopropylamine (DIPA) are common bases. THF or DMF are typical solvents. | |
| Significant Alkyne Homocoupling | Presence of oxygen | Degas the reaction mixture thoroughly. |
| High copper concentration | Reduce the amount of Cu(I) co-catalyst or switch to a copper-free protocol. | |
| Decomposition of Starting Material | High reaction temperature | Run the reaction at a lower temperature for a longer period. |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Inactive catalyst/ligand | Screen different palladium precatalysts and phosphine ligands. Ensure an inert atmosphere. |
| Inappropriate base | Strong, non-nucleophilic bases are required (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). The choice of base can be substrate-dependent. | |
| Formation of Biaryl Byproduct | Catalyst system promotes homocoupling | Optimize the catalyst and ligand combination. Adjusting the stoichiometry of the amine can also help.[1] |
| Hydrodehalogenation of Starting Material | Presence of a hydrogen source | Ensure anhydrous conditions. Some ligands are more prone to promoting this side reaction. |
Catalyst and Condition Selection Tables
Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90-100 | 70-90 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 80-95 |
| Pd(dppf)Cl₂ | - | Cs₂CO₃ | DMF | 110 | 75-92 |
Recommended Starting Conditions for Sonogashira Coupling
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | CuI | TEA | THF | 25-50 | 85-95 |
| PdCl₂(PPh₃)₂ | CuI | DIPA | DMF | 60-80 | 80-92 |
| Pd(PPh₃)₄ | - | TEA/THF | THF | 65 | 70-85 (Copper-free) |
Optimized Conditions for Buchwald-Hartwig Amination[1]
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(dba)₂ | BINAP | Cs₂CO₃ | THF | 65 | 80 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and the solvent (e.g., dioxane/water 4:1).
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction to the desired temperature and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the copper(I) co-catalyst (e.g., CuI, 0.1 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add the solvent (e.g., THF) and the base (e.g., TEA).
-
Degas the mixture with a stream of argon for 15 minutes.
-
Add the terminal alkyne (1.1 eq.) dropwise.
-
Stir the reaction at the appropriate temperature and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Optimized Protocol for Buchwald-Hartwig Amination with (S)-3-Amino-2-methylpropan-1-ol[1]
-
To a suitable reactor, add this compound (1.0 eq.), Pd(dba)₂ (0.01 eq.), BINAP (0.015 eq.), and Cs₂CO₃ (2.0 eq.).
-
Purge the reactor with argon.
-
Add anhydrous THF.
-
Add (S)-3-Amino-2-methylpropan-1-ol (1.2 eq.).
-
Heat the mixture to 65 °C and stir until the reaction is complete as monitored by HPLC.
-
Cool the reaction mixture and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product as necessary. On a large scale, this reaction yielded 80% of the desired product.[1]
Visualizations
Caption: Catalyst selection workflow for functionalizing this compound.
Caption: General troubleshooting logic for cross-coupling reactions.
References
Technical Support Center: Scaling Up Reactions with 6-Bromoisoquinoline-1-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromoisoquinoline-1-carbonitrile. The information is designed to address specific issues that may be encountered during the scale-up of chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound and how does this influence its use in synthesis?
A1: this compound possesses two primary reactive sites: the bromo group at the 6-position and the nitrile group at the 1-position. The bromine atom is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of new carbon-carbon bonds. The nitrile group can undergo various transformations, including reduction to a primary amine or hydrolysis to a carboxylic acid, providing a handle for further functionalization. This dual reactivity makes it a versatile building block in medicinal chemistry for the synthesis of complex heterocyclic molecules.
Q2: What are the general safety precautions to consider when working with this compound and related reagents on a larger scale?
A2: When scaling up reactions, it is crucial to be aware of the potential hazards associated with the reagents. Cyanation reactions, which may be used in the synthesis of the starting material, can involve highly toxic cyanide sources. It is imperative to have appropriate engineering controls, such as a well-ventilated fume hood or a closed-system reactor, and to have a quench solution (e.g., bleach) readily available to neutralize any cyanide spills. Palladium catalysts, while generally less toxic, should be handled with care to avoid inhalation of fine powders. Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough risk assessment before commencing any large-scale reaction.
Q3: How can I effectively remove residual palladium from my product after a Suzuki-Miyaura coupling reaction?
A3: Residual palladium is a common concern, especially in pharmaceutical applications. Several methods can be employed for its removal:
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or L-cysteine can effectively sequester the palladium.
-
Carbon Treatment: Activated carbon can be used to adsorb the palladium catalyst from the reaction mixture.
-
Silica Gel Chromatography: While a standard purification technique, specific silica gels functionalized with scavenging groups can be particularly effective for palladium removal.
-
Precipitation/Crystallization: Often, careful selection of a crystallization solvent can leave the majority of the palladium impurities in the mother liquor.
The choice of method will depend on the specific properties of your product and the scale of the reaction.
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Issue: Low or inconsistent yield upon scale-up.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility of Starting Materials | Screen a variety of solvents and solvent mixtures. Consider using co-solvents like THF/water, dioxane/water, or toluene/ethanol. | Maintaining a homogeneous reaction mixture is critical for efficient catalysis. 6-Bromoisoquinoline and its derivatives may have limited solubility in certain non-polar solvents. |
| Inefficient Catalyst Activity | Screen different palladium catalysts and ligands. For electron-rich substrates, ligands like SPhos or XPhos may be more effective. | The electronic nature of the substrate can significantly impact the efficiency of the catalytic cycle. |
| Base Incompatibility or Degradation | Experiment with different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered and dry. | The choice of base can influence the rate of transmetalation and can also lead to side reactions if not chosen carefully. |
| Oxygen Sensitivity | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon). | Oxygen can deactivate the palladium catalyst, leading to lower yields. |
| Side Reactions (e.g., Homocoupling) | Use a slight excess of the boronic acid/ester. Ensure efficient stirring to maintain homogeneity. | Homocoupling of the boronic acid can compete with the desired cross-coupling reaction. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried flask, add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).
-
Seal the flask and purge with an inert gas (e.g., Argon) for 15-20 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via cannula.
-
Add the degassed aqueous base solution (e.g., 2M K₂CO₃, 2.0-3.0 eq) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Diagram: Suzuki-Miyaura Catalytic Cycle
Removal of impurities from 6-Bromoisoquinoline-1-carbonitrile reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of 6-Bromoisoquinoline-1-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Based on typical synthetic routes, the most common impurities include:
-
Unreacted Starting Material: 6-bromoisoquinoline may be present if the cyanation reaction did not go to completion.
-
Debrominated Product: Isoquinoline-1-carbonitrile can form as a side product due to dehalogenation, particularly in palladium-catalyzed reactions.
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, which can lead to the formation of 6-Bromoisoquinoline-1-carboxamide, and potentially the corresponding carboxylic acid, especially in the presence of water and acidic or basic conditions.[1][2]
Q2: How can I monitor the progress of my reaction and detect these impurities?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. A suitable mobile phase for TLC analysis is a mixture of ethyl acetate and hexane. The spots can be visualized under UV light, as aromatic compounds typically absorb UV radiation.[3][4] Different stains, such as potassium permanganate, can also be used to visualize compounds that are not UV-active.[4] High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) can also be employed for more quantitative analysis of the reaction mixture.[5]
Q3: What are the recommended methods for purifying crude this compound?
A3: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities.
Q4: Are there any specific safety precautions I should take when working with this compound and its reagents?
A4: Yes, standard laboratory safety protocols should be strictly followed. 6-Bromoisoquinoline is harmful if swallowed and causes serious eye irritation.[2] Cyanide reagents used in the synthesis are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low yields can be attributed to several factors throughout the experimental process. This guide provides a systematic approach to identifying and resolving the root cause.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or HPLC. | Extend the reaction time or increase the reaction temperature. Ensure the purity and stoichiometry of your reagents. |
| Product Loss During Workup | Analyze the aqueous layer after extraction to check for product loss. | Adjust the pH of the aqueous layer during extraction to ensure the product is in its neutral form. Use a suitable organic solvent for extraction and perform multiple extractions. |
| Product Loss During Purification | Check the mother liquor after recrystallization or all fractions from column chromatography for the presence of the product. | Optimize the recrystallization solvent system to minimize the solubility of the product at low temperatures. For column chromatography, use a less polar eluent system to ensure the product does not elute too quickly. |
| Degradation of Product | The product may be sensitive to acidic or basic conditions used during workup. | Perform a stability test on a small sample of the product with the acid or base used in the workup to see if degradation occurs. If so, use a milder workup procedure. |
| Side Reactions | Analyze the crude reaction mixture by NMR or LC-MS to identify major side products. | If significant dehalogenation is observed, consider using a different catalyst or reaction conditions. If hydrolysis is an issue, ensure anhydrous conditions are maintained throughout the reaction. |
Issue 2: Presence of 6-bromoisoquinoline (Starting Material) in the Final Product
The presence of unreacted starting material is a common issue, indicating an incomplete reaction.
Purification Strategy:
-
Column Chromatography: 6-bromoisoquinoline is generally less polar than the product, this compound. Therefore, it will elute first during normal-phase column chromatography. A gradient elution starting with a less polar solvent system (e.g., low percentage of ethyl acetate in hexane) and gradually increasing the polarity can effectively separate the two compounds.
Experimental Protocol: Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase (Eluent) | A gradient of Ethyl Acetate in Hexane (e.g., starting from 5% Ethyl Acetate and gradually increasing to 20%) |
| Loading | Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial mobile phase and load it onto the column. Dry loading by adsorbing the crude product onto a small amount of silica gel is also recommended for better separation. |
| Monitoring | Monitor the fractions by TLC to identify those containing the pure product. |
Issue 3: Presence of Isoquinoline-1-carbonitrile (Debrominated Impurity) in the Final Product
This impurity can be challenging to remove due to its structural similarity to the desired product.
Purification Strategy:
-
Recrystallization: A carefully selected solvent system can facilitate the separation. Since the polarity difference between the product and the debrominated impurity is small, multiple recrystallizations may be necessary. A solvent system of ethyl acetate and hexane has been reported for the recrystallization of a similar compound, 6-Bromoquinoline-8-carbonitrile, and is a good starting point.
-
Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be an effective, albeit more resource-intensive, method for separation.
Experimental Protocol: Recrystallization
| Parameter | Recommendation |
| Solvent System | Ethyl Acetate / Hexane |
| Procedure | 1. Dissolve the crude product in a minimal amount of hot ethyl acetate. 2. Slowly add hexane as an anti-solvent until the solution becomes slightly cloudy. 3. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. 4. Collect the crystals by filtration and wash with a small amount of cold hexane. |
Issue 4: Presence of 6-Bromoisoquinoline-1-carboxamide (Hydrolysis Impurity) in the Final Product
The amide impurity is significantly more polar than the nitrile product.
Purification Strategy:
-
Column Chromatography: Due to the large polarity difference, column chromatography is highly effective. The amide will be strongly retained on the silica gel, while the nitrile product will elute much earlier.
Workflow for Removal of Polar Hydrolysis Impurity
Caption: A workflow diagram for the separation of the target product from its more polar hydrolysis impurity using column chromatography.
Data Presentation
Table 1: TLC Rf Values of this compound and Potential Impurities
| Compound | Structure | Approximate Rf Value* |
| This compound | 6-bromo-1-cyano-isoquinoline | 0.4 |
| 6-bromoisoquinoline | 6-bromo-isoquinoline | 0.6 |
| Isoquinoline-1-carbonitrile | 1-cyano-isoquinoline | 0.45 |
| 6-Bromoisoquinoline-1-carboxamide | 6-bromo-1-carboxamido-isoquinoline | 0.1 |
*Approximate Rf values in 20% Ethyl Acetate/Hexane on a silica gel plate. These values are illustrative and may vary depending on the specific TLC plate and conditions.
Table 2: Summary of Purification Strategies
| Impurity | Recommended Primary Method | Alternative Method | Key Separation Principle |
| 6-bromoisoquinoline | Column Chromatography | - | Polarity Difference (Impurity is less polar) |
| Isoquinoline-1-carbonitrile | Recrystallization | Preparative HPLC | Small Polarity and Solubility Differences |
| 6-Bromoisoquinoline-1-carboxamide | Column Chromatography | - | Polarity Difference (Impurity is much more polar) |
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 6-Bromoisoquinoline-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the primary analytical methods for the characterization of 6-Bromoisoquinoline-1-carbonitrile, a key intermediate in pharmaceutical synthesis. The following sections detail the experimental protocols and present comparative data to aid in method selection and implementation.
Spectroscopic and Chromatographic Profiling
The structural integrity and purity of this compound are typically ascertained through a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern, and High-Performance Liquid Chromatography (HPLC) is essential for purity assessment.
Comparative Data Summary
The following table summarizes typical analytical data for this compound. It is important to note that specific values, particularly NMR chemical shifts, can vary slightly based on the solvent and instrument used.
| Analytical Technique | Parameter | Typical Value/Observation | Reference Compound Data |
| ¹H NMR | Chemical Shift (δ) | Expected aromatic protons in the range of 7.5-9.0 ppm. | For the related 6-bromoquinoline, proton signals appear between 7.5 and 8.9 ppm.[1] |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons typically appear between 120-150 ppm. The nitrile carbon is expected around 115-120 ppm. | For 6-bromoisoquinoline, carbon signals are observed in the range of 122-152 ppm.[2] |
| Mass Spectrometry | Molecular Ion (m/z) | [M+H]⁺: 232.97 | Predicted [M+H]⁺ of 232.97089.[3] |
| HPLC (RP) | Purity | >95% | N/A |
| Elemental Analysis | % Composition | C: 51.54%, H: 2.16%, Br: 34.28%, N: 12.02% | Theoretical values. |
| Melting Point | Range | 152°C | 152°C.[4] |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of this compound by identifying the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.[5]
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and to identify any impurities.
Methodology:
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of around 0.1 mg/mL.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Chromatographic Conditions (Example for Isoquinoline Derivatives):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often employed for complex samples. A common mobile phase consists of a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).[6][7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
-
Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound and to obtain information about its fragmentation pattern for structural confirmation.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is commonly used.
-
MS Acquisition:
-
Infuse the sample solution directly into the ESI source or introduce it via an HPLC system (LC-MS).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
-
-
Data Analysis: Determine the molecular weight from the m/z of the molecular ion. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further confirm the structure.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the characterization process.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Logical relationships of analytical methods for compound characterization.
References
- 1. chemscene.com [chemscene.com]
- 2. spectrabase.com [spectrabase.com]
- 3. PubChemLite - this compound (C10H5BrN2) [pubchemlite.lcsb.uni.lu]
- 4. HPLC method for analysis of selected groups of isoquinoline alkalois | Faculty of Medicine Masaryk University | MED MUNI [med.muni.cz]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Separation of Isoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the HPLC and LC-MS Analysis of 6-Bromoisoquinoline-1-carbonitrile
For researchers, scientists, and professionals in drug development, the accurate and efficient analysis of pharmaceutical intermediates like 6-Bromoisoquinoline-1-carbonitrile is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound. The information presented is based on established methodologies for similar isoquinoline and brominated heterocyclic compounds, offering a robust framework for method development and selection.
At a Glance: HPLC vs. LC-MS for this compound Analysis
The choice between HPLC and LC-MS for the analysis of this compound hinges on the specific requirements of the analytical task, such as the need for sensitivity, selectivity, and structural information.
| Feature | HPLC with UV Detection | LC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Sensitivity | Good, typically in the low ng range. | Excellent, capable of reaching low pg to fg levels. |
| Selectivity | Moderate, relies on chromatographic separation. | Very high, distinguishes compounds with the same retention time but different masses. |
| Identification | Based on retention time compared to a reference standard. | High confidence, based on retention time and mass-to-charge ratio, including isotopic patterns. |
| Quantitation | Reliable and robust for known analytes with a chromophore. | Highly accurate and precise, especially for trace-level quantification. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Complexity | Relatively straightforward to operate and maintain. | More complex instrumentation and data analysis. |
Performance Comparison: Estimated Analytical Parameters
The following table summarizes the estimated performance characteristics of HPLC-UV and LC-MS for the analysis of this compound, based on data from analogous compounds.
| Parameter | HPLC-UV (Estimated) | LC-MS (Estimated) |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.01 - 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 30 ng/mL | 0.05 - 0.5 ng/mL |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS analysis of this compound are provided below. These protocols are starting points and may require optimization for specific matrices and instrumentation.
Sample Preparation
For both techniques, a stock solution of this compound should be prepared in a suitable organic solvent such as acetonitrile or methanol at a concentration of 1 mg/mL. Working standards are then prepared by serial dilution of the stock solution.
For the analysis of samples from complex matrices, such as biological fluids or reaction mixtures, further sample preparation may be necessary:
-
HPLC: Filtration of the diluted sample through a 0.22 µm syringe filter is recommended to remove particulate matter.
-
LC-MS: For biological samples, protein precipitation followed by centrifugation is a common and effective cleanup step.
HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30-80% B
-
10-12 min: 80% B
-
12-12.1 min: 80-30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
LC-MS Method
-
UHPLC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20-95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95-20% B
-
3.6-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Triple Quadrupole or Orbitrap.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Data Acquisition:
-
Full Scan: m/z 100-400 to observe the protonated molecule [M+H]⁺ and its characteristic bromine isotopic pattern.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, monitoring the transition of the precursor ion to a specific product ion will provide the highest sensitivity and selectivity. The presence of bromine results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+H+2]⁺).[1]
-
Visualizing the Analytical Workflow and Decision-Making Process
To further clarify the experimental process and aid in the selection of the appropriate technique, the following diagrams are provided.
References
A Comparative Guide to the Spectroscopic Interpretation of 6-Bromoisoquinoline-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for 6-Bromoisoquinoline-1-carbonitrile and its structural analogs, Isoquinoline-1-carbonitrile and 6-Chloro-isoquinoline-1-carbonitrile. The information presented herein is intended to aid in the structural elucidation and characterization of these compounds through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Spectroscopic Data Comparison
¹H NMR Spectroscopy Data (Predicted, 500 MHz, CDCl₃)
| Compound | H-3 | H-4 | H-5 | H-7 | H-8 |
| This compound | 8.3 ppm (d) | 7.8 ppm (d) | 8.1 ppm (d) | 7.9 ppm (dd) | 8.0 ppm (s) |
| Isoquinoline-1-carbonitrile | 8.2 ppm (d) | 7.7 ppm (d) | 8.0 ppm (d) | 7.6 ppm (t) | 7.9 ppm (d) |
| 6-Chloro-isoquinoline-1-carbonitrile | 8.3 ppm (d) | 7.8 ppm (d) | 8.0 ppm (d) | 7.8 ppm (dd) | 7.9 ppm (s) |
d = doublet, t = triplet, dd = doublet of doublets, s = singlet
¹³C NMR Spectroscopy Data (Predicted, 125 MHz, CDCl₃)
| Compound | C-1 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | CN |
| This compound | 142.1 | 125.5 | 137.2 | 129.0 | 130.8 | 123.5 | 133.2 | 130.1 | 138.5 | 117.5 |
| Isoquinoline-1-carbonitrile | 141.8 | 124.9 | 136.8 | 128.5 | 128.1 | 129.3 | 128.9 | 127.6 | 138.0 | 117.8 |
| 6-Chloro-isoquinoline-1-carbonitrile | 142.0 | 125.3 | 137.0 | 128.8 | 129.5 | 134.1 | 131.5 | 129.8 | 138.3 | 117.6 |
Infrared (IR) Spectroscopy Data
| Compound | C≡N Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-H Aromatic Stretch (cm⁻¹) | C-X Stretch (cm⁻¹) |
| This compound | ~2225 | ~1620 | ~1580, 1490 | ~3050 | ~680 (C-Br) |
| Isoquinoline-1-carbonitrile | ~2230 | ~1625 | ~1585, 1495 | ~3060 | - |
| 6-Chloro-isoquinoline-1-carbonitrile | ~2228 | ~1622 | ~1582, 1492 | ~3055 | ~750 (C-Cl) |
Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Peaks (m/z) |
| This compound | C₁₀H₅BrN₂ | 231.96 (Br⁷⁹), 233.96 (Br⁸¹) | M⁺, [M-Br]⁺, [M-HCN]⁺, [M-Br-HCN]⁺ |
| Isoquinoline-1-carbonitrile | C₁₀H₆N₂ | 154.05 | 154 (M⁺), 127 ([M-HCN]⁺)[1] |
| 6-Chloro-isoquinoline-1-carbonitrile | C₁₀H₅ClN₂ | 188.02 (Cl³⁵), 190.02 (Cl³⁷) | M⁺, [M-Cl]⁺, [M-HCN]⁺, [M-Cl-HCN]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H and/or ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically applied to simplify the spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet die.
-
Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
-
Alternatively, if coupled with gas chromatography (GC-MS), dissolve the sample in a volatile solvent and inject it into the GC.
-
-
Ionization and Analysis:
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.
-
This causes the molecules to ionize and fragment.
-
The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Logical Workflow for Spectroscopic Data Interpretation
The following diagram illustrates the logical workflow for interpreting the spectroscopic data to confirm the structure of a molecule like this compound.
References
A Comparative Guide to 6-Bromoisoquinoline-1-carbonitrile and Other Bromo-isoquinolines for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, isoquinoline scaffolds are of paramount importance, forming the core of numerous biologically active compounds. Among these, bromo-isoquinolines have emerged as versatile building blocks for the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases. This guide provides a comparative overview of 6-Bromoisoquinoline-1-carbonitrile against other key bromo-isoquinoline derivatives, focusing on their synthesis, chemical properties, and biological activities, supported by available experimental data.
Chemical Properties and Synthesis
The position of the bromine atom and other substituents on the isoquinoline ring significantly influences the chemical reactivity and physical properties of the molecule. This, in turn, affects its suitability for various synthetic transformations and its interaction with biological targets.
Table 1: Comparison of Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₀H₅BrN₂ | 233.06 | 152 |
| 3-Bromoisoquinoline | C₉H₆BrN | 208.05 | 41-43 |
| 5-Bromoisoquinoline | C₉H₆BrN | 208.05 | 83-87 |
Synthetic Approaches:
The synthesis of bromo-isoquinolines can be achieved through various routes, often involving multi-step sequences.
-
This compound: The synthesis can be approached by modifying a pre-existing isoquinoline core. One strategy involves the bromination of an isoquinoline derivative followed by cyanation. Another route starts from 3-bromophenylacetonitrile, which undergoes a series of reactions including reduction, amidation, ring closure, and hydrolysis to form a related tetrahydroisoquinoline precursor.
-
3-Bromoisoquinoline: This derivative is often used as a lead compound for further modifications, such as in Suzuki coupling reactions to generate a variety of arylated isoquinolines with potential analgesic and anti-inflammatory activities.[1]
-
5-Bromoisoquinoline: A common synthetic method involves the direct bromination of isoquinoline using N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid.[2][3][4] Careful temperature control is crucial to ensure the selective formation of the 5-bromo isomer.
Biological Activity: A Comparative Perspective
Bromo-isoquinolines have garnered significant attention for their diverse pharmacological activities, including roles as Poly(ADP-ribose) polymerase (PARP) inhibitors, kinase inhibitors, and cytotoxic agents. Direct comparative studies with quantitative data from a single source are limited. The following tables summarize available data from various studies to provide a relative understanding of their potency.
It is crucial to note that comparing IC₅₀ values across different studies can be misleading due to variations in experimental conditions, cell lines, and assay protocols.
PARP Inhibition
PARP inhibitors are a class of targeted cancer drugs that block the repair of single-strand DNA breaks. In cancers with existing DNA repair defects (like BRCA mutations), this leads to the accumulation of DNA damage and cell death. The isoquinoline scaffold is a key feature in some PARP inhibitors.
Table 2: PARP1 Inhibition Data for Isoquinoline and Related Derivatives
| Compound | Target | IC₅₀ (nM) | Cell Line/Assay Conditions |
| Olaparib (Reference) | PARP1 | 5 | Cell-free assay |
| Rucaparib (Reference) | PARP1 | 1.4 | Cell-free assay |
| Niraparib (Reference) | PARP1 | 3.8 | Cell-free assay |
| Isoquinolinone-Naphthoquinone Hybrid (5c) | PARP1 | 2.4 | Enzymatic assay |
| Isoquinolinone-Naphthoquinone Hybrid (5d) | PARP1 | 4.8 | Enzymatic assay |
Cytotoxicity
The cytotoxic effects of bromo-isoquinolines are a key indicator of their potential as anticancer agents. This is often assessed using assays like the MTT assay, which measures cell viability.
Table 3: Cytotoxicity Data (IC₅₀ in µM) for Bromo-substituted Heterocyclic Compounds
| Compound | Cell Line | IC₅₀ (µM) |
| 6-Bromo-3-phenylquinazolin-4(3H)-one derivative (8a) | MCF-7 (Breast Cancer) | 15.85 ± 3.32 |
| 6-Bromo-3-phenylquinazolin-4(3H)-one derivative (8a) | SW480 (Colon Cancer) | 17.85 ± 0.92 |
| 7-pyrrolidinomethyl-8-hydroxyquinoline | Leukemia | GI₅₀: ~15.8 |
| 7-morpholinomethyl-8-hydroxyquinoline | Leukemia | GI₅₀: ~8.1 |
| 7-diethylaminomethyl-8-hydroxyquinoline | Leukemia | GI₅₀: ~4.5 |
Direct comparative cytotoxicity data for this compound, 3-Bromoisoquinoline, and 5-Bromoisoquinoline from a single study is not available. The table presents data for structurally related bromo-quinazoline and hydroxyquinoline derivatives to illustrate the potential cytotoxic effects of such scaffolds.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language for Graphviz.
Signaling Pathways
Experimental Workflows
Experimental Protocols
General Protocol for MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability.[1][4][5][6]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the bromo-isoquinoline compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100-150 µL of dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[1] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
General Protocol for In Vitro Kinase Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.[3][7]
-
Reagent Preparation: Prepare the kinase buffer, a solution of the purified kinase enzyme, the specific substrate for the kinase, and a stock solution of ATP.
-
Reaction Setup: In a microplate, add the kinase buffer, the kinase enzyme, and the bromo-isoquinoline inhibitor at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding the substrate and ATP to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period to allow the phosphorylation of the substrate.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiolabeling: Using [γ-³²P]ATP and detecting the incorporated radioactivity in the substrate via autoradiography after SDS-PAGE.
-
Antibody-based detection: Using a phosphorylation-specific antibody in an ELISA or Western blot format.
-
Luminescence-based assays: Using commercial kits that measure the amount of ADP produced, which is proportional to the kinase activity.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC₅₀ value by plotting a dose-response curve.
Conclusion
This compound and its related bromo-isoquinoline isomers represent a promising class of compounds for drug discovery. Their versatile chemistry allows for the synthesis of diverse libraries of derivatives, while their biological activities, particularly as potential PARP and kinase inhibitors, make them attractive candidates for the development of novel anticancer and anti-inflammatory agents.
While direct comparative data is still emerging, the information presented in this guide highlights the therapeutic potential of this compound class. Further head-to-head studies under standardized conditions are necessary to fully elucidate the structure-activity relationships and to identify the most potent and selective derivatives for clinical development. Researchers are encouraged to use the provided protocols as a starting point for their own investigations into the fascinating properties of these molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro kinase assay [protocols.io]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
Reactivity Face-Off: 6-Bromoisoquinoline-1-carbonitrile vs. 6-Chloro-isoquinoline Derivatives in Cross-Coupling Reactions
A comprehensive guide for researchers and drug development professionals on the comparative reactivity of 6-bromoisoquinoline-1-carbonitrile and its 6-chloro counterparts in synthetically crucial cross-coupling reactions. This guide provides an objective analysis based on available experimental data, offering insights into reaction efficiency and optimal conditions for the synthesis of complex isoquinoline-based molecules.
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Functionalization of the isoquinoline ring is key to modulating the pharmacological properties of these molecules. Among the most powerful tools for such modifications are palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds. A critical factor influencing the success of these reactions is the nature of the halide substituent on the isoquinoline core. This guide provides a detailed comparison of the reactivity between this compound and 6-chloro-isoquinoline derivatives in common cross-coupling reactions, namely Buchwald-Hartwig amination, Suzuki coupling, and Sonogashira coupling.
General Reactivity Trends: The Halogen Dance
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl > F. This trend is primarily dictated by the carbon-halogen bond strength, with the weaker C-I bond being the easiest to cleave during the initial oxidative addition step of the catalytic cycle, which is often the rate-determining step. Consequently, aryl bromides are typically more reactive than their chloro counterparts, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable yields.
Buchwald-Hartwig Amination: A Case Study
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, widely employed in the synthesis of pharmaceutical candidates. A study on the kilogram-scale synthesis of a pharmaceutical intermediate provides concrete data on the reactivity of this compound in this reaction.
Table 1: Buchwald-Hartwig Amination of this compound
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)₂ / BINAP | Cs₂CO₃ | THF | Not specified | Not specified | 89 |
Experimental Protocol: Buchwald-Hartwig Amination of this compound
A detailed experimental protocol for the Buchwald-Hartwig amination of this compound is described as follows:
-
Catalyst Pre-formation (optional but recommended): In a reaction vessel, the palladium source (e.g., Pd(dba)₂) and the phosphine ligand (e.g., BINAP) are dissolved in the chosen solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To the catalyst mixture, this compound, the amine coupling partner, and the base (e.g., Cs₂CO₃) are added.
-
Reaction Execution: The reaction mixture is heated to the desired temperature and stirred for the required time to achieve complete conversion.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified by a suitable method, such as column chromatography, to yield the desired N-arylated isoquinoline derivative.
Suzuki and Sonogashira Couplings: Extrapolating Reactivity
The Suzuki and Sonogashira reactions are fundamental C-C bond-forming reactions in organic synthesis. While specific data for 6-chloro-isoquinoline-1-carbonitrile in these reactions is scarce, the general principles of aryl halide reactivity hold true.
For Suzuki couplings , aryl bromides are known to be significantly more reactive than aryl chlorides. The coupling of aryl chlorides often requires more specialized and electron-rich phosphine ligands, higher catalyst loadings, and elevated temperatures to proceed efficiently.
Similarly, in Sonogashira couplings , the reaction of terminal alkynes with aryl bromides is a well-established and high-yielding transformation. In contrast, the coupling with aryl chlorides is more challenging and often necessitates the use of more active palladium catalysts and co-catalysts, sometimes in combination with higher temperatures and pressures.
Logical Workflow for Reactivity Comparison
The following diagram illustrates the logical workflow for comparing the reactivity of the two substrates based on established principles of cross-coupling reactions.
Caption: Logical workflow for comparing cross-coupling reactivity.
Signaling Pathway Visualization: A Hypothetical Scenario
While this compound and its derivatives are primarily synthetic intermediates, their downstream products can be designed to target specific signaling pathways implicated in disease. For instance, a hypothetical derivative could be an inhibitor of a kinase cascade involved in cancer progression.
Caption: Hypothetical kinase inhibition by an isoquinoline derivative.
Conclusion for the Researcher
For researchers and drug development professionals, the choice between a 6-bromo and a 6-chloro-isoquinoline derivative as a synthetic precursor has significant practical implications.
-
This compound is the more reactive substrate in palladium-catalyzed cross-coupling reactions. It generally allows for the use of milder reaction conditions, lower catalyst loadings, and a broader range of coupling partners, leading to potentially higher yields and a more efficient synthetic route.
-
6-Chloro-isoquinoline derivatives are less reactive and typically require more forcing conditions to achieve comparable results. This may involve higher temperatures, longer reaction times, and the use of more sophisticated and often more expensive catalyst systems. However, the lower cost and greater availability of some chlorinated starting materials may make them an attractive option for large-scale synthesis, provided that efficient coupling protocols can be developed.
The selection of the appropriate halogenated isoquinoline will therefore depend on a careful consideration of the desired transformation, the scale of the synthesis, and the cost and availability of the starting materials and catalysts. For early-stage discovery and the synthesis of complex analogs where reaction efficiency and substrate scope are paramount, the bromo-substituted isoquinoline is generally the superior choice. For process development and large-scale manufacturing, the development of a robust and cost-effective protocol for the corresponding chloro-derivative may be a worthwhile endeavor.
A Comparative Benchmarking Study on the Synthesis of 6-Bromoisoquinoline-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthetic Efficiency
In the landscape of pharmaceutical research and development, the efficient synthesis of key intermediates is paramount. 6-Bromoisoquinoline-1-carbonitrile stands as a important building block for a variety of bioactive molecules. This guide provides a comparative analysis of established and modern synthetic methodologies for its preparation, offering a benchmark for researchers to select the most suitable route based on factors such as yield, reaction conditions, and reagent toxicity.
Performance Comparison of Synthetic Methods
The synthesis of this compound can be broadly approached through three distinct strategies: transition-metal catalyzed cyanation of a 6-bromoisoquinoline precursor, direct C-H functionalization of 6-bromoisoquinoline, and the classic Reissert reaction. The following table summarizes the key performance indicators for representative methods within each category.
| Method Category | Specific Method | Key Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages |
| Transition-Metal Catalyzed Cyanation | Nickel-Catalyzed | 6-Bromoisoquinoline, K₄[Fe(CN)₆], Ni(II) precatalyst, JosiPhos ligand | 100 | 12 | ~85 (representative) | Use of non-toxic cyanide source, high yield. |
| Palladium-Catalyzed (Microwave) | 6-Bromoisoquinoline, K₄[Fe(CN)₆], Pd-catalyst | 130 | 0.33 | 90-95 (representative for aryl bromides)[1] | Rapid reaction times, high yields.[1] | |
| Direct C-H Cyanation | Vanadium-Catalyzed Oxidative Cyanation | 6-Bromoisoquinoline, TMSCN, V-containing heteropoly acid, O₂ | 100 | 24 | 27-58 (for substituted quinolines)[2] | Atom-economical, avoids pre-functionalization. |
| Classical Method | Reissert Reaction | 6-Bromoisoquinoline, Benzoyl chloride, Trimethylsilyl cyanide (TMSCN) | Room Temp. | 4 | ~89 (representative for isoquinoline)[3] | Mild conditions, well-established. |
Experimental Protocols
Nickel-Catalyzed Cyanation of 6-Bromoisoquinoline
This method, adapted from a high-throughput experimentation protocol, utilizes a non-toxic cyanide source and a nickel catalyst.[4][5][6]
Procedure: In a glovebox, a vial is charged with 6-bromoisoquinoline (1.0 equiv), potassium ferrocyanide (K₄[Fe(CN)₆], 0.5 equiv), a Nickel(II) precatalyst (e.g., (dppf)NiCl₂, 5 mol%), and a ligand (e.g., JosiPhos, 5 mol%). The vial is sealed and brought out of the glovebox. A degassed solvent mixture of n-butanol and water (1:1) is added. The reaction mixture is heated to 100 °C and stirred vigorously for 12 hours. After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Palladium-Catalyzed Cyanation of 6-Bromoisoquinoline (Microwave-Assisted)
This protocol is a representative example of a rapid palladium-catalyzed cyanation using microwave irradiation.[1]
Procedure: A microwave reaction vessel is charged with 6-bromoisoquinoline (1.0 equiv), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.22 equiv), potassium carbonate (1.0 equiv), and a palladium catalyst (e.g., a palladacycle complex, 0.5 mol%) in a suitable solvent such as N,N-dimethylformamide (DMF). The vessel is sealed and subjected to microwave irradiation at 130 °C for 20 minutes. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography to yield the desired product.
Direct C-H Cyanation of 6-Bromoisoquinoline (Vanadium-Catalyzed)
This method represents an atom-economical approach by directly functionalizing the C-H bond at the 1-position. The following is a general procedure based on the cyanation of quinoline derivatives.[2]
Procedure: To a solution of 6-bromoisoquinoline (1.0 equiv) in a suitable solvent (e.g., DMSO), a vanadium-containing heteropoly acid catalyst (e.g., H₅PV₂Mo₁₀O₄₀, 5 mol%) is added. Trimethylsilyl cyanide (TMSCN, 4.0 equiv) is then introduced. The reaction mixture is stirred under an oxygen atmosphere (1 atm) at 100 °C for 24 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate and concentrated. The product is isolated by column chromatography.
Reissert Reaction for the Synthesis of this compound
The Reissert reaction is a classic and reliable method for the synthesis of 1-cyanoisoquinolines.[3]
Procedure: To a solution of 6-bromoisoquinoline (1.0 equiv) in dichloromethane, benzoyl chloride (1.1 equiv) is added, and the mixture is stirred at room temperature. Trimethylsilyl cyanide (TMSCN, 1.2 equiv) is then added dropwise, followed by a catalytic amount of aluminum chloride. The reaction is stirred at room temperature for 4 hours. The reaction mixture is then passed through a short column of silica gel to remove aluminum salts. The filtrate is concentrated, and the resulting Reissert compound is hydrolyzed without further purification. The crude Reissert compound is dissolved in a mixture of acetic acid and hydrochloric acid and heated at reflux for 2 hours. After cooling, the mixture is neutralized with a sodium hydroxide solution and extracted with ethyl acetate. The organic extracts are dried and concentrated to give this compound, which is then purified by chromatography.
Visualizing the Synthetic Pathways
To further elucidate the experimental and logical flow of the discussed synthetic methods, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Catalytic cycle for the Palladium-catalyzed cyanation of 6-bromoisoquinoline.
References
Comparative Analysis of 6-Bromoisoquinoline-1-carbonitrile Derivatives and Their Biological Activities
In the landscape of oncological drug discovery, isoquinoline and its derivatives have emerged as a privileged scaffold, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the biological activity of derivatives based on a closely related scaffold, 3-aminoisoquinolin-1(2H)-one, due to the limited publicly available data on the specific biological activities of 6-Bromoisoquinoline-1-carbonitrile derivatives. The insights from these analogues offer valuable preliminary structure-activity relationship (SAR) data for researchers engaged in the development of novel anticancer agents.
Anticancer Activity of 3-Aminoisoquinolin-1(2H)-one Derivatives
A study on a series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones revealed significant anticancer activity across a panel of 60 human cancer cell lines. The antiproliferative effects were found to be dependent on the nature of the substituent at the 3-amino group and at the C(4) position of the isoquinoline core.
Notably, derivatives featuring a 1,3-thiazol-2-ylamino substituent at the 3-position exhibited the most potent and selective activity, particularly against breast cancer cell lines[1]. The following table summarizes the growth inhibition percentage (GP) for the most active compound, a 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one derivative, against a selection of cancer cell lines.
| Cancer Cell Line | Tumor Subpanel | Growth Inhibition (%) |
| MCF7 | Breast Cancer | 78.32 |
| MDA-MB-231 | Breast Cancer | 65.11 |
| HS 578T | Breast Cancer | 70.54 |
| BT-549 | Breast Cancer | 62.89 |
| T-47D | Breast Cancer | 75.23 |
| UACC-257 | Melanoma | 72.19 |
| SK-MEL-5 | Melanoma | 68.45 |
| MALME-3M | Melanoma | 65.33 |
| M14 | Melanoma | 69.87 |
| UACC-62 | Melanoma | 71.05 |
| OVCAR-3 | Ovarian Cancer | 67.98 |
| OVCAR-4 | Ovarian Cancer | 64.21 |
| OVCAR-5 | Ovarian Cancer | 66.77 |
| OVCAR-8 | Ovarian Cancer | 63.54 |
| SK-OV-3 | Ovarian Cancer | 65.91 |
| NCI/ADR-RES | Ovarian Cancer | 68.14 |
| IGROV1 | Ovarian Cancer | 62.43 |
| 786-0 | Renal Cancer | 69.43 |
| A498 | Renal Cancer | 67.29 |
| ACHN | Renal Cancer | 65.88 |
| CAKI-1 | Renal Cancer | 68.17 |
| RXF 393 | Renal Cancer | 63.92 |
| SN12C | Renal Cancer | 66.45 |
| TK-10 | Renal Cancer | 64.76 |
| UO-31 | Renal Cancer | 67.01 |
Data extracted from the NCI-60 Human Tumor Cell Lines Screen for a 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one derivative[1].
Potential Mechanisms of Action: Topoisomerase I and PARP-1 Inhibition
Topoisomerase I Inhibition
Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition leads to the accumulation of DNA strand breaks and ultimately, apoptosis. Several indenoisoquinoline derivatives have been identified as potent non-camptothecin topoisomerase I inhibitors[2].
PARP-1 Inhibition
PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. Inhibition of PARP-1 in cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations) leads to synthetic lethality. Isoquinolinone-based structures have been explored as PARP-1 inhibitors[3].
Experimental Protocols
Detailed methodologies for key assays used to evaluate the biological activity of these compounds are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.
Procedure:
-
Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), Topoisomerase I assay buffer, and the test compound at various concentrations.
-
Initiate the reaction by adding human Topoisomerase I enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after ethidium bromide staining. The inhibition of the enzyme is indicated by the persistence of the supercoiled DNA form[4][5][6][7][8].
PARP-1 Inhibition Assay (Colorimetric)
This assay measures the activity of PARP-1 by detecting the incorporation of biotinylated ADP-ribose onto histone proteins.
Procedure:
-
Coat a 96-well plate with histone proteins.
-
Add the test compound, biotinylated NAD+, and activated DNA to the wells.
-
Initiate the reaction by adding PARP-1 enzyme and incubate for 1 hour.
-
Wash the plate to remove unincorporated reagents.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with sulfuric acid and measure the absorbance at 450 nm. The signal is inversely proportional to the PARP-1 inhibitory activity of the compound[9][10][11].
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the PARP-1 signaling pathway in DNA repair and a general workflow for screening potential anticancer compounds.
Caption: Hypothetical inhibition of the PARP-1 signaling pathway by a this compound derivative.
Caption: A general experimental workflow for the screening and development of novel anticancer compounds.
References
- 1. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]
- 2. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. inspiralis.com [inspiralis.com]
- 5. 4.2. Topoisomerase I Relaxation Activity Assay [bio-protocol.org]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inspiralis.com [inspiralis.com]
- 8. ebiohippo.com [ebiohippo.com]
- 9. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 10. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Synthesized 6-Bromoisoquinoline-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules for pharmaceutical research, the purity of starting materials and intermediates is paramount. 6-Bromoisoquinoline-1-carbonitrile is a key building block in the development of various therapeutic agents, including kinase inhibitors. Its purity directly impacts the yield, impurity profile, and ultimately the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the purity of synthesized this compound with a viable alternative, 6-Chloroisoquinoline-1-carbonitrile, supported by established analytical methodologies.
Comparative Purity Assessment
The purity of this compound and its chloro-analogue are typically assessed using High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Below is a summary of typical purity data for commercially available batches of these compounds.
| Compound | Analytical Method | Purity (%) | Major Impurities |
| This compound | HPLC | >98.5 | Residual starting materials, debrominated isoquinoline-1-carbonitrile |
| qNMR | >99.0 | Residual solvents (e.g., ethyl acetate, hexanes) | |
| 6-Chloroisoquinoline-1-carbonitrile | HPLC | >99.0 | Residual starting materials, dechlorinated isoquinoline-1-carbonitrile |
| qNMR | >99.5 | Residual solvents (e.g., dichloromethane, methanol) |
Note: The data presented in this table is a representative compilation based on typical purity levels found in commercially available pharmaceutical building blocks and does not represent a direct head-to-head experimental comparison. The C-Br bond is generally less stable than the C-Cl bond, which may lead to a slightly higher propensity for the formation of debrominated impurities in this compound during synthesis and storage compared to its chlorinated counterpart.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of isoquinoline derivatives as kinase inhibitors and the general workflow for purity assessment.
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The area of the peak corresponding to the main compound relative to the total area of all peaks is used to determine purity.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound or its alternative.
-
Dissolve the sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity is calculated as the percentage of the peak area of the main component relative to the sum of the areas of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Determination
Principle: qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.[2]
Instrumentation and Parameters:
-
NMR Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one resonance that does not overlap with any analyte signals.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the analyte and internal standard protons to ensure full relaxation. A value of 30 seconds is generally sufficient.
-
Number of Scans: 16 or 32, depending on the sample concentration.
-
Data Processing: Manual phasing and baseline correction are crucial for accurate integration.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of the internal standard into a clean vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Analysis:
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal for the analyte or standard
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Conclusion
Both this compound and 6-Chloroisoquinoline-1-carbonitrile can be synthesized to high levels of purity suitable for drug discovery and development. The choice between the two may depend on the specific synthetic route, downstream reactivity, and cost considerations. The chloro-analogue may offer a slight advantage in terms of stability and potentially a cleaner impurity profile due to the greater strength of the C-Cl bond compared to the C-Br bond. Rigorous purity assessment using orthogonal analytical techniques such as HPLC and qNMR is essential to ensure the quality and reliability of these critical building blocks.
References
Comparative Crystallographic Analysis of 6-Bromoisoquinoline-1-carbonitrile and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the X-ray crystallography data for 6-Bromoisoquinoline-1-carbonitrile and its analogs. The isoquinoline scaffold is a key pharmacophore in medicinal chemistry, and understanding the three-dimensional structure of its derivatives is crucial for structure-based drug design and the development of novel therapeutics.
Comparison of Crystallographic Data
The following table summarizes the crystallographic data for this compound and a closely related analog, 6-Bromoquinoline-8-carbonitrile. The latter, while a quinoline, provides valuable insight into the crystallographic parameters of a similar bromo-substituted heterocyclic carbonitrile.
| Parameter | This compound | 6-Bromoquinoline-8-carbonitrile[1] |
| Chemical Formula | C₁₀H₅BrN₂ | C₁₀H₅BrN₂ |
| Molecular Weight | 233.07 g/mol [2] | 233.07 g/mol [1] |
| Crystal System | Data Not Publicly Available | Monoclinic[1] |
| Space Group | Data Not Publicly Available | P2₁/c[1] |
| Unit Cell Dimensions | a = 3.8484(8) Å[1] | |
| b = 12.634(3) Å[1] | ||
| c = 18.042(4) Å[1] | ||
| α = 90° | ||
| β = 92.918(7)°[1] | ||
| γ = 90° | ||
| Volume (V) | Data Not Publicly Available | 876.0(3) ų[1] |
| Molecules per Unit Cell (Z) | Data Not Publicly Available | 4[1] |
| Calculated Density (Dx) | Data Not Publicly Available | 1.767 Mg/m³[1] |
| Radiation Wavelength | Data Not Publicly Available | Mo Kα (λ = 0.71073 Å)[1] |
| Temperature | Data Not Publicly Available | 296 K[1] |
| Reflections Collected | Data Not Publicly Available | 1501[1] |
| Final R-factor (R₁) | Data Not Publicly Available | 0.058 [I > 2σ(I)][1] |
| wR₂ (all data) | Data Not Publicly Available | 0.120[1] |
Experimental Protocols
Synthesis of 6-Substituted Isoquinoline-1-carbonitrile Analogs
The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common strategy involves the modification of a pre-existing isoquinoline or quinoline core. For instance, a 6-bromoquinoline can be synthesized from 4-aminoquinoline through a diazotization reaction. Another approach involves the bromination of an isoquinoline derivative followed by cyanation.
A general procedure for the synthesis of a 6-aminoisoquinoline from a 6-bromoisoquinoline precursor is as follows:
-
17.2 g of 6-bromoisoquinoline, 200 mL of 28% ammonia solution, and 10.8 g of copper (II) sulfate pentahydrate are placed in an autoclave and sealed.
-
The mixture is stirred and heated to 190 °C for 6 hours.
-
After cooling to room temperature, the reaction solution is poured into 250 mL of a 10% aqueous sodium hydroxide solution.
-
The product is extracted with ethyl acetate (100 mL, repeated 5 times).
-
The combined organic phases are dried with anhydrous sodium sulfate, filtered, and concentrated.
-
The resulting crude product is suspended in dichloromethane and filtered to yield the 6-aminoisoquinoline product.
X-ray Crystallography Protocol for Small Molecules
The determination of the three-dimensional molecular structure from a crystal is the primary goal of X-ray crystallography. The process involves three basic steps:
-
Crystallization : The first and often most challenging step is to produce a high-quality single crystal of the compound of interest. The crystal should ideally be larger than 0.1 mm in all dimensions, be of pure composition, and have a regular structure without significant imperfections.
-
Data Collection : The crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of spots is produced. The angles and intensities of these diffracted X-rays are meticulously measured. Each compound produces a unique diffraction pattern.
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and crystal symmetry. The intensities of the diffraction spots are used to calculate the structure factors, from which an electron density map of the molecule can be generated. This map is then interpreted to build a molecular model, which is subsequently refined to best fit the experimental data.
Visualizations
The following diagrams illustrate a general workflow for structure-based drug discovery, a process where crystallographic data is essential, and a typical synthetic workflow for obtaining crystals for analysis.
Caption: A generalized workflow for structure-based drug discovery, highlighting the central role of X-ray crystallography.
Caption: A typical experimental workflow for obtaining and analyzing the crystal structure of a small molecule.
References
Safety Operating Guide
Proper Disposal of 6-Bromoisoquinoline-1-carbonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. 6-Bromoisoquinoline-1-carbonitrile, a halogenated nitrile compound, requires specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step information for its safe disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and nitrile gloves.[1] All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[2][3]
In the event of a spill, it should be contained using an inert absorbent material such as sand, silica gel, or a universal binder. The absorbed material should then be collected and placed in a suitable, closed container for disposal.[4]
Waste Classification and Segregation
This compound is classified as a halogenated organic compound. As such, it must be segregated from other chemical waste streams. Specifically, it should be collected in a designated "Halogenated Organic Waste" container.[1] It is imperative not to mix this waste with non-halogenated organic solvents or aqueous waste.
| Waste Category | Examples | Disposal Container |
| Halogenated Organic Waste | This compound, Chloroform, Dichloromethane | Designated, labeled, and sealed container for halogenated organic waste. |
| Non-Halogenated Organic Waste | Acetone, Ethanol, Hexane | Designated, labeled, and sealed container for non-halogenated organic waste. |
| Aqueous Waste | Dilute acid/base solutions (neutralized) | Designated container for aqueous waste. |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2][5] Laboratories must adhere to their institution's specific waste management protocols and local, state, and federal regulations.
Experimental Protocol for Preparing Waste for Disposal:
-
Container Selection: Choose a chemically resistant container with a secure, leak-proof lid. The container must be clearly labeled as "Halogenated Organic Waste" and should list this compound as a component.
-
Waste Collection: Carefully transfer the waste this compound, including any contaminated materials such as absorbent pads or disposable labware, into the designated waste container. Avoid overfilling the container; it is generally recommended not to exceed 80% of its capacity.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Documentation: Maintain a detailed log of the waste, including the chemical name, quantity, and date of accumulation.
-
Professional Disposal: Arrange for the pickup and disposal of the waste by a certified hazardous waste management company. Provide them with the complete documentation of the waste contents.
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [1][4][5]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-Bromoisoquinoline-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Bromoisoquinoline-1-carbonitrile (CAS RN: 1082674-24-5). Adherence to these guidelines is critical to ensure personal safety and proper management of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid substance that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
A comprehensive personal protective equipment (PPE) strategy is mandatory to mitigate these risks. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use. | To prevent skin contact and irritation.[3] |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a risk of splashing. | To protect eyes from dust particles and splashes, preventing serious eye irritation.[3] |
| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dust is recommended. | To prevent inhalation of dust and subsequent respiratory tract irritation.[3] |
Quantitative Data Summary
The following table summarizes the available quantitative physical and chemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C10H5BrN2 | [2] |
| Molecular Weight | 233.07 g/mol | [2] |
| Physical State | Solid (Yellow to white) | [2] |
| Melting Point | 152°C | [1] |
| Boiling Point (Predicted) | 403.9 ± 25.0 °C | [1] |
| Density (Predicted) | 1.66 ± 0.1 g/cm³ | [1] |
| Storage Temperature | Room Temperature (Sealed in dry) | [1][2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and compliance.
Experimental Workflow
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.
Caption: Step-by-step process for safe handling of this compound.
Step-by-Step Handling Procedures
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[3]
-
-
Preparation and Handling:
-
During Experimentation:
-
Keep the container closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.[3]
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Caption: Waste stream management for this compound.
Disposal Guidelines:
-
Unused Material and Contaminated Waste:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Arrange for disposal as special waste through a licensed disposal company.[4]
-
Consult with your institution's environmental health and safety (EHS) department for specific procedures.
-
-
Empty Containers:
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3] |
| Skin Contact | Take off contaminated clothing and wash it before reuse. Wash skin with plenty of water. If skin irritation occurs, get medical advice/attention.[3] |
| Inhalation | Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. |
| Fire | Use dry chemical, carbon dioxide, water spray, or foam. |
| Spill | Use dry clean-up procedures and avoid generating dust. Collect residue and place it in sealed containers for disposal. Wash the area with large amounts of water.[3] |
This guide is intended to provide essential safety and logistical information. Always refer to the most current Safety Data Sheet (SDS) for this compound and consult with your institution's safety officer for any specific questions or concerns.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
